4-(1-Adamantyl)aniline
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(1-adamantyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBDVVUBXKXCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344654 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-48-9 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-(1-adamantyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Friedel-Crafts alkylation of acetanilide with 1-adamantanol, followed by hydrolysis of the intermediate N-acetyl-protected aniline. This document details two effective protocols, summarizes key quantitative data, and illustrates the synthetic workflow, offering a practical guide for laboratory application.
Introduction
This compound incorporates the bulky, lipophilic adamantane cage into the aniline scaffold. This structural motif is of significant interest in drug discovery, as the adamantyl group can enhance pharmacokinetic properties such as metabolic stability and membrane permeability. The synthesis route starting from the readily available and inexpensive precursors, 1-adamantanol and acetanilide, presents an efficient and scalable method for producing this key intermediate.
The core of the synthesis is a Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where an adamantyl carbocation, generated in situ from 1-adamantanol under acidic conditions, alkylates the electron-rich aromatic ring of acetanilide. The acetyl protecting group on the aniline nitrogen directs the substitution primarily to the para position due to steric hindrance and its moderate activating nature. The final step involves the acidic or basic hydrolysis of the resulting 4-(1-adamantyl)acetanilide to yield the target primary amine.
Reaction Workflow
The synthesis of this compound from 1-adamantanol and acetanilide is a two-step process. The first step is the acid-catalyzed Friedel-Crafts alkylation, followed by the deprotection of the amine.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct and effective protocols for the synthesis of this compound. These methods offer different approaches regarding the choice of acid catalyst and solvent system, providing flexibility based on available reagents and equipment.
| Parameter | Method A | Method B |
| Adamantylating Agent | 1-Adamantanol | 1-Adamantanol |
| Substrate | Acetanilide | Acetanilide |
| Catalyst/Solvent | 10 mol% Aluminum triflate (Al(OTf)₃) in Nitromethane | Trifluoroacetic Acid (TFA) |
| Molar Ratio (Ad-OH:Acetanilide) | 1:1 | 1:1.4 |
| Molar Ratio (Ad-OH:Catalyst) | 1:0.1 | 1:6 (TFA as solvent) |
| Temperature | Boiling point of Nitromethane | 80°C |
| Reaction Time (Alkylation) | Not specified, likely several hours | 3 hours |
| Hydrolysis Reagent | Hydrochloric Acid (HCl) | 10% Hydrochloric Acid (HCl) |
| Neutralization Reagent | Sodium Hydroxide (NaOH) | 20% Sodium Hydroxide (NaOH) |
| Overall Yield | >84%[1] | 96%[2] |
| Purity of Final Product | Not specified | 99.4% (without further purification)[2] |
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound based on published methods.
Method A: Aluminum Triflate Catalyzed Synthesis[1]
Step 1: Synthesis of 4-(1-Adamantyl)acetanilide
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add acetanilide, 1-adamantanol (in equimolar amounts), and nitromethane.
-
Add aluminum triflate (10 mol% relative to the reactants).
-
Heat the reaction mixture to the boiling point of nitromethane and maintain reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude 4-(1-adamantyl)acetanilide.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 4-(1-adamantyl)acetanilide in methanol.
-
Add a sufficient amount of hydrochloric acid.
-
Heat the mixture at reflux for approximately two hours.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Neutralize the solution by adding a solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent, such as methylene chloride.
-
Combine the organic extracts and remove the solvent on a rotary evaporator to yield the final product, this compound.
Method B: Trifluoroacetic Acid Mediated Synthesis[2]
Step 1: Synthesis of 4-(1-Adamantyl)acetanilide
-
In a suitable reaction flask, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. The recommended molar ratio is 1-adamantanol:acetanilide:TFA = 1:1.4:6.[2]
-
Heat the reaction mixture to 80°C with constant stirring.
-
Maintain this temperature for 3 hours.
-
After the reaction is complete, distill off the trifluoroacetic acid under reduced pressure.
Step 2: Hydrolysis and Isolation of this compound
-
To the residue from the previous step, add a 10% solution of hydrochloric acid to induce hydrolysis.
-
Filter the resulting mixture.
-
Cool the filtrate and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, which will precipitate the product.
-
Collect the solid product by filtration.
-
Dry the solid under vacuum to obtain this compound with high purity.[2]
Conclusion
The synthesis of this compound from 1-adamantanol and acetanilide is a robust and high-yielding process. Both the aluminum triflate-catalyzed method in nitromethane and the trifluoroacetic acid-mediated approach provide efficient pathways to the desired product. The latter method, in particular, offers a very high yield and purity without the need for extensive purification.[2] These protocols serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the accessible production of this important adamantane-containing building block for further derivatization and application in novel molecular entities.
References
Synthesis of 4-(1-Adamantyl)aniline via Friedel-Crafts Alkylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the bulky, lipophilic adamantyl moiety into aromatic amines is a pivotal strategy in medicinal chemistry and materials science for modulating the pharmacological and material properties of parent compounds. This guide provides an in-depth technical overview of the synthesis of 4-(1-adamantyl)aniline, a key intermediate, with a focus on the Friedel-Crafts alkylation approach. Direct alkylation of aniline is often problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[1][2][3][4] To circumvent this, a common and effective strategy involves the protection of the amino group via acetylation to form acetanilide, followed by Friedel-Crafts alkylation and subsequent deprotection.
Reaction Pathway Overview
The synthesis of this compound typically proceeds through a three-step sequence: protection of the aniline's amino group, Friedel-Crafts alkylation with an adamantyl source, and deprotection to yield the final product.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthetic Protocols
Several methodologies have been reported for the Friedel-Crafts alkylation step, employing different adamantyl sources, catalysts, and reaction conditions. The following table summarizes the quantitative data from key cited experiments.
| Adamantyl Source | Catalyst/Solvent | Reactant Ratio (Adamantyl:Acetanilide) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantanol | Trifluoroacetic Acid | 1:1.4 | 80 | 3 | 96 | [5] |
| 1-Adamantanol | Aluminum triflate / Nitromethane | 1:1 | Boiling Nitromethane | - | >84 | [6] |
| 1-Bromoadamantane | Aluminum chloride (anhydrous) | - | 140 | 36 | - | [6] |
| 1-Adamantanol | 98% Sulfuric Acid | - | Room Temperature | - | High | [7] |
Detailed Experimental Protocols
Protocol 1: Using 1-Adamantanol and Trifluoroacetic Acid[5]
This method reports a high yield and selectivity for the para-substituted product.
Step 1: Friedel-Crafts Alkylation
-
In a flat-bottomed flask equipped with a reflux condenser and an electromagnetic stirrer, charge 1-adamantanol (0.15 mol), acetanilide (0.21 mol), and trifluoroacetic acid (0.9 mol).
-
Stir the reaction mixture at 80°C for 3 hours.
-
After the reaction, distill off the trifluoroacetic acid.
Step 2: Hydrolysis (Deprotection)
-
Hydrolyze the residue with a 10% hydrochloric acid solution and filter.
-
Upon cooling, add a 20% sodium hydroxide solution to the filtrate until a strongly alkaline environment is achieved, precipitating the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Protocol 2: Using 1-Adamantanol and Aluminum Triflate[6]
This protocol utilizes a Lewis acid catalyst in an organic solvent.
Step 1: Friedel-Crafts Alkylation
-
React acetanilide with an equimolar amount of 1-adamantanol in nitromethane at its boiling point.
-
Use 10 mol% aluminum triflate as the Lewis acid catalyst.
Step 2: Hydrolysis (Deprotection)
-
Hydrolyze the resulting 4-(1-adamantyl)acetanilide with hydrochloric acid.
-
Neutralize the reaction mass with sodium hydroxide to obtain the final product.
Protocol 3: Using 1-Bromoadamantane and Indium Catalysts[8]
While this protocol details the alkylation of various aromatic substrates, the general procedure is applicable and highlights the use of milder Lewis acid catalysts.
General Alkylation Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (acetanilide). If solid, dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add 1-bromoadamantane (1.0 equivalent).
-
Add the indium catalyst (e.g., InBr₃, 5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and characterization of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound via Friedel-Crafts alkylation is a robust and adaptable process. The choice of adamantyl source and catalyst system can be tailored to specific laboratory capabilities and desired purity profiles. The protection of the aniline's amino group as acetanilide is a critical step to ensure high yields of the desired para-isomer. The protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and materials science to produce this valuable synthetic intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
- 7. 1-Adamantanol | 768-95-6 [chemicalbook.com]
Experimental procedure for 4-(1-Adamantyl)aniline synthesis
An in-depth guide to the synthesis of 4-(1-adamantyl)aniline, a key intermediate in pharmaceutical and materials science research, is presented below. This document outlines various experimental procedures, providing detailed protocols and quantitative data for researchers and professionals in drug development.
Introduction
This compound is a valuable building block characterized by the presence of a bulky, lipophilic adamantyl group attached to an aniline moiety. This unique structure imparts desirable pharmacological properties to molecules containing it, making it a person of interest in the development of novel therapeutics.[1] This guide details established methods for its synthesis, focusing on practicality, yield, and scalability.
Synthetic Strategies
The primary routes for the synthesis of this compound involve the electrophilic substitution of an adamantyl group onto an aniline or a protected aniline derivative. Key methods include the Friedel-Crafts alkylation using 1-adamantanol or 1-bromoadamantane, followed by the deprotection of the amino group. An alternative approach involves the reduction of a nitrophenyl adamantane precursor.
Method 1: Adamantylation of Acetanilide followed by Hydrolysis
This common and effective two-step method involves the protection of the reactive amino group of aniline as an acetamide, followed by Friedel-Crafts alkylation with an adamantylating agent, and subsequent hydrolysis to yield the final product. The use of a protecting group prevents side reactions and directs the substitution to the para position.[2][3]
This procedure utilizes 1-adamantanol as the adamantylating agent and trifluoroacetic acid as both the solvent and catalyst.[4]
-
Adamantylation: In a suitable reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. The molar ratio of 1-adamantanol:acetanilide:trifluoroacetic acid should be approximately 1:1.2-1.4:4-8.[4]
-
Heat the reaction mixture to 80°C and stir for 3 hours.[4]
-
After the reaction is complete, distill off the trifluoroacetic acid.[4]
-
Hydrolysis and Isolation: To the residue, add a 10% solution of hydrochloric acid to hydrolyze the 4-(1-adamantyl)acetanilide intermediate.[4]
-
After hydrolysis, cool the solution and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, which will precipitate the product.[4]
-
Filter the solid precipitate, wash with water, and dry under a vacuum to obtain this compound.[4]
This method employs a Lewis acid catalyst, aluminum triflate, in a nitromethane medium.[5]
-
Adamantylation: Dissolve equimolar amounts of acetanilide and 1-adamantanol in nitromethane.
-
Add 10 mol% of aluminum triflate to the solution.[5]
-
Heat the mixture to the boiling point of the solvent and maintain it under reflux.[5]
-
Hydrolysis and Work-up: After the reaction, the resulting 4-(1-adamantyl)acetanilide (4.33 g, 0.016 mol) is dissolved in 40 ml of methanol.[5]
-
Add 23.6 g (0.64 mol) of hydrochloric acid and heat the mixture to boiling for two hours.[5]
-
Transfer the solution to a separatory funnel and neutralize it with a sodium hydroxide solution.[5]
-
Extract the target product with methylene chloride.[5]
-
Distill off the solvent using a rotary evaporator to yield this compound.[5]
This protocol uses 1-bromoadamantane as the alkylating agent with anhydrous aluminum chloride as the catalyst.[5]
-
Adamantylation: Combine 1-bromoadamantane and acetanilide in the presence of 14 molar percent of anhydrous aluminum chloride.[5]
-
Heat the mixture with stirring at 140°C for 36 hours.[5]
-
Hydrolysis: Dissolve the obtained 4-(1-adamantyl)acetanilide in methanol and treat with hydrochloric acid.
-
Heat the solution to boiling for 24 hours.[5]
-
Neutralize the acid with potassium hydroxide to obtain the final product.[5]
Method 2: Direct Adamantylation of Aniline
While often requiring more severe conditions, direct adamantylation of aniline is also a viable, though less common, route.
This method involves high temperature and pressure in an autoclave.
-
Combine 1-adamantanol and aniline in an autoclave in the presence of hydrochloric acid and zinc chloride.[4]
-
Heat the mixture to 175°C for 33 hours under a nitrogen atmosphere at 20 atmospheres of pressure.[4]
Method 3: Reduction of 1-(4'-Nitrophenyl)adamantane
This method involves the synthesis of a nitro-intermediate followed by its reduction to the corresponding aniline.
-
Reduce 1-(4'-nitrophenyl)adamantane with hydrogen gas in methanol.[5]
-
Use skeletal nickel as the catalyst.[5]
-
The reaction is carried out for 3 hours at 20°C under a hydrogen pressure of 20 atmospheres.[5]
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods described.
| Method | Adamantylating Agent | Catalyst/Solvent | Temperature | Time | Yield | Purity | Reference |
| 1A | 1-Adamantanol | Trifluoroacetic Acid | 80°C | 3 hours | 96% | 99.4% | [4] |
| 1B | 1-Adamantanol | Aluminum Triflate / Nitromethane | Boiling Point | Not Specified | >84% | Not Specified | [5] |
| 1C | 1-Bromoadamantane | Aluminum Chloride | 140°C | 36 hours | Not Specified | Not Specified | [5] |
| 2A | 1-Adamantanol | HCl / ZnCl₂ | 175°C | 33 hours | 78% | Not Specified | [4] |
| 3A | - | Skeletal Nickel / Methanol | 20°C | 3 hours | 90.7% | Not Specified | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the protection-alkylation-deprotection strategy (Method 1).
Caption: General workflow for this compound synthesis.
Reaction Pathway
The diagram below outlines the chemical transformations in the synthesis of this compound from aniline and 1-adamantanol.
Caption: Reaction pathway for this compound synthesis.
References
- 1. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 5. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-(1-Adamantyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Adamantyl)aniline. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for closely related structures and predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols are also provided to enable researchers to acquire and interpret their own data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1459-48-9
-
Molecular Formula: C₁₆H₂₁N
-
Molecular Weight: 227.34 g/mol
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its constituent parts: a para-disubstituted aniline ring and a 1-substituted adamantyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Doublet | 2H | Aromatic protons (ortho to -NH₂) |
| ~ 6.5 - 6.7 | Doublet | 2H | Aromatic protons (meta to -NH₂) |
| ~ 3.5 (broad) | Singlet | 2H | -NH₂ protons |
| ~ 2.0 - 2.1 | Broad Singlet | 3H | Adamantyl -CH protons |
| ~ 1.8 - 1.9 | Broad Singlet | 6H | Adamantyl -CH₂ protons |
| ~ 1.7 - 1.8 | Broad Singlet | 6H | Adamantyl -CH₂ protons |
Note: The chemical shifts of the adamantyl protons are based on data for related adamantane derivatives. The aromatic proton shifts are estimated based on a para-substituted aniline.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic C-NH₂ |
| ~ 138 | Aromatic C-Adamantyl |
| ~ 129 | Aromatic CH (meta to -NH₂) |
| ~ 115 | Aromatic CH (ortho to -NH₂) |
| ~ 43 | Adamantyl -CH₂ |
| ~ 37 | Adamantyl quaternary C |
| ~ 30 | Adamantyl -CH |
| ~ 29 | Adamantyl -CH₂ |
Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 2950 - 2850 | Adamantyl C-H stretching | Strong |
| 1620 - 1580 | Aromatic C=C stretching | Medium |
| 1520 - 1480 | Aromatic C=C stretching | Medium |
| 1300 - 1250 | Aromatic C-N stretching | Medium |
| 850 - 810 | C-H out-of-plane bending (para-disubstituted) | Strong |
Note: The presence of a strong absorption in the 850-810 cm⁻¹ range is highly indicative of a 1,4-disubstituted (para) benzene ring.[2][3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 227 | [M]⁺ (Molecular Ion) | The molecular ion peak is expected to be observed. |
| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) | Expected to be a very prominent, often the base peak, due to its high stability. |
| 92 | [C₆H₄NH]⁺ (Fragment from cleavage of the adamantyl group) | A plausible fragment resulting from the loss of the adamantyl group. |
Note: Electron ionization (EI) is assumed. The fragmentation pattern of adamantane-containing compounds is often dominated by the stable adamantyl cation.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of scans: 1024 or more (as needed for good signal-to-noise)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
-
Spectrum Acquisition (FTIR):
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (LC-MS with Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
-
LC-MS Parameters (Example):
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ (expected at m/z 228).
-
If fragmentation data is acquired (MS/MS), analyze the daughter ions to confirm the structure. The adamantyl cation (m/z 135) is a key expected fragment.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-(1-Adamantyl)aniline. Due to the limited availability of experimentally derived public data, this document presents predicted ¹H and ¹³C NMR spectral values based on established chemical shift principles for analogous structures. Furthermore, it outlines a detailed experimental protocol for the acquisition of such data and includes a workflow visualization for NMR analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 1-adamantane and aniline, taking into account the electronic effects of the substituents on the aromatic ring and the adamantyl cage. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (ortho to NH₂) | 6.6 - 6.8 | Doublet | 2H |
| Aromatic-H (meta to NH₂) | 7.0 - 7.2 | Doublet | 2H |
| NH₂ | 3.5 - 4.0 | Broad Singlet | 2H |
| Adamantyl-CH (γ) | ~2.05 | Broad Singlet | 3H |
| Adamantyl-CH₂ (δ) | ~1.85 | Broad Singlet | 6H |
| Adamantyl-CH₂ (β) | ~1.70 | Broad Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-NH₂) | 144 - 146 |
| Aromatic-C (C-Adamantyl) | 138 - 140 |
| Aromatic-CH (meta to NH₂) | 128 - 130 |
| Aromatic-CH (ortho to NH₂) | 114 - 116 |
| Adamantyl-C (quaternary) | 35 - 37 |
| Adamantyl-CH (γ) | 48 - 50 |
| Adamantyl-CH₂ (δ) | 28 - 30 |
| Adamantyl-CH₂ (β) | 36 - 38 |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference signal.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient to cover all proton signals.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.
-
Temperature: Ambient probe temperature (e.g., 298 K).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR spectral analysis.
Caption: General workflow for NMR spectral analysis.
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-(1-Adamantyl)aniline
This technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of 4-(1-Adamantyl)aniline. The content is tailored for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. As experimental data for this specific compound is not widely available in public spectral libraries, this guide is based on established principles of fragmentation for adamantane derivatives and aromatic amines.
Core Concepts in Fragmentation
The electron ionization (EI) mass spectrum of an organic molecule is a result of the molecule's fragmentation into characteristic charged particles. The fragmentation pattern is highly dependent on the molecule's structure, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable ions. For this compound, the fragmentation is largely dictated by the presence of the bulky, stable adamantyl group and the aromatic aniline moiety.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be dominated by fragments arising from the cleavage of the bond between the adamantyl cage and the aniline ring. The high stability of the resulting adamantyl cation is the primary driving force for this fragmentation pathway.
A summary of the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (Predicted) |
| 227 | [M]⁺ (Molecular Ion) | Moderate |
| 135 | Adamantyl cation ([C₁₀H₁₅]⁺) | High (likely base peak) |
| 93 | Aniline radical cation ([C₆H₇N]⁺) | Low to Moderate |
| 92 | [M - C₁₀H₁₅]⁺ | Low |
| 77 | Phenyl cation ([C₆H₅]⁺) | Low |
Experimental Protocol
The following is a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a working concentration of 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Column: A 30-meter, 0.25 mm internal diameter capillary column with a 0.25 µm film of a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-300
Visualization of the Fragmentation Pathway
The logical relationship of the fragmentation process can be visualized as a pathway initiated from the molecular ion.
An In-Depth Technical Guide to the UV-Vis Spectroscopic Analysis of 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the ultraviolet-visible (UV-Vis) spectroscopic analysis of 4-(1-Adamantyl)aniline. While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected spectral characteristics based on the well-understood behavior of aniline and its alkyl-substituted derivatives. It details a robust experimental protocol for obtaining and interpreting the UV-Vis spectrum of this compound, and includes a comparative analysis of the spectral data of related aromatic amines. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who are working with or developing adamantane-based compounds.
Introduction
This compound is an aromatic amine that incorporates a bulky, lipophilic adamantyl group attached to the aniline moiety. The adamantane cage is a rigid and sterically demanding hydrocarbon, and its incorporation into pharmacologically active molecules can significantly influence their lipophilicity, metabolic stability, and binding characteristics. UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions in molecules, providing valuable information about chromophores and conjugation. For this compound, UV-Vis spectroscopy can be employed for qualitative identification, quantitative determination, and for studying its electronic properties, which can be relevant in various applications, including drug design and materials science.
The UV-Vis spectrum of aniline, the parent chromophore of this compound, is characterized by two main absorption bands arising from π → π* transitions of the benzene ring.[1][2] The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring and the solvent used for the analysis.[3][4] The introduction of an alkyl group, such as the adamantyl group, is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect.[2]
Expected UV-Vis Spectral Properties of this compound
The UV-Vis spectrum of this compound is anticipated to be similar to that of other para-alkyl-substituted anilines. The primary absorption bands are due to electronic transitions within the benzenoid system. For aniline in a non-polar solvent like hexane, two characteristic absorption bands are observed:
-
A strong absorption band (the E2-band) around 230-240 nm.
-
A weaker, structured absorption band (the B-band) around 280-290 nm.[1][5]
The adamantyl group at the para position is an alkyl substituent and is expected to influence the spectrum in the following ways:
-
Bathochromic Shift: The electron-donating nature of the alkyl group will likely cause a shift of both the E2 and B bands to longer wavelengths (a red shift) compared to unsubstituted aniline.[2]
-
Hyperchromic Effect: An increase in the molar absorptivity (ε) of the absorption bands may also be observed.
The choice of solvent will also significantly impact the spectrum. In polar, protic solvents like ethanol or water, hydrogen bonding with the amino group can lead to a hypsochromic (blue) shift of the B-band.[4] In acidic solutions, protonation of the amino group to form the anilinium ion will result in the loss of conjugation of the nitrogen lone pair with the aromatic ring, causing the spectrum to resemble that of an alkylbenzene, with a significant blue shift of the primary absorption band to around 203 nm.[1]
Comparative UV-Vis Data of Aniline and Related Compounds
To provide a context for the expected spectral data of this compound, the following table summarizes the typical UV-Vis absorption maxima (λmax) and molar absorptivities (ε) for aniline and some of its derivatives in a non-polar solvent.
| Compound | Solvent | λmax (E2-band) (nm) | ε (E2-band) (L mol⁻¹ cm⁻¹) | λmax (B-band) (nm) | ε (B-band) (L mol⁻¹ cm⁻¹) | Reference |
| Aniline | Ethanol | 230 | 8600 | 280 | 1430 | [1][5] |
| p-Toluidine | Ethanol | 235 | 10500 | 287 | 1650 | |
| N,N-Dimethylaniline | Ethanol | 251 | 15900 | 299 | 2000 |
Note: The data for p-toluidine and N,N-dimethylaniline are representative values and may vary slightly depending on the specific literature source.
Detailed Experimental Protocol for UV-Vis Analysis
The following protocol provides a detailed methodology for conducting the UV-Vis spectroscopic analysis of this compound.
4.1. Materials and Reagents
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., hexane, cyclohexane, ethanol, acetonitrile)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Quartz cuvettes (1 cm path length)
4.2. Instrumentation
A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm is required. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to standard procedures.[6]
4.3. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen spectroscopic grade solvent. This will create a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).
4.4. Measurement Procedure
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions. Place the cuvette in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
-
Spectral Acquisition: Scan the sample from a starting wavelength of 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If performing a quantitative analysis, use the absorbance values of the standard solutions to construct a calibration curve according to the Beer-Lambert law.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the UV-Vis spectroscopic analysis of this compound.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
This technical guide provides a foundational framework for the UV-Vis spectroscopic analysis of this compound. By understanding the fundamental electronic transitions of the aniline chromophore and the expected influence of the adamantyl substituent, researchers can effectively utilize UV-Vis spectroscopy for the characterization and quantification of this and related compounds. The detailed experimental protocol and workflow diagram serve as practical tools for implementing this analytical technique in a laboratory setting. Further experimental work is encouraged to establish a definitive library of spectral data for this compound in various solvents.
References
- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. www1.lasalle.edu [www1.lasalle.edu]
Physical and chemical properties of 4-(1-Adamantyl)aniline
An In-depth Technical Guide to 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, which combines a rigid, lipophilic adamantane cage with a reactive aniline moiety, imparts desirable physicochemical properties for drug design and polymer synthesis. The adamantane group can enhance a molecule's bioavailability and metabolic stability, making it a valuable scaffold in the development of novel therapeutics.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications.
Chemical and Physical Properties
This compound is characterized by its bulky adamantyl group attached to the para position of an aniline ring. This structure contributes to its notable physical and chemical characteristics.
Identity and Structure
| Identifier | Value |
| IUPAC Name | 4-(Tricyclo[3.3.1.1³,⁷]decan-1-yl)aniline |
| Synonyms | 1-(4-Aminophenyl)adamantane, 4-Adamantan-1-yl-phenylamine |
| CAS Number | 1459-48-9[2][3] |
| Molecular Formula | C₁₆H₂₁N[2][4] |
| Molecular Weight | 227.34 g/mol [2][3] |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N[2] |
| InChI Key | JMBDVVUBXKXCIU-UHFFFAOYSA-N[4] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 107-108 °C | [5][6] |
| Boiling Point | 367.4 °C at 760 mmHg | [2][4][5] |
| Density | 1.132 g/cm³ | [4][5] |
| Flash Point | 154.1 °C | [4][5] |
| Vapor Pressure | 1.37 x 10⁻⁵ mmHg at 25 °C | [5] |
| Refractive Index | 1.623 | [5] |
| Appearance | Off-white powder or colorless to yellow liquid | [5][7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a specific, complete dataset is not publicly available, typical spectral characteristics can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the aniline ring, the adamantyl cage, and the amine group (NH₂). |
| ¹³C NMR | Distinct signals for the carbons of the aniline ring and the adamantane cage. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to its exact mass (227.16700).[4] A prominent fragmentation peak is expected for the stable adamantyl cation (m/z 135).[8] |
Experimental Protocols
The following sections detail methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Adamantylation of Acetanilide
This method involves the reaction of 1-adamantanol with acetanilide, followed by hydrolysis to yield the final product.[9][10]
Materials:
-
Acetanilide
-
1-Adamantanol
-
Nitromethane (solvent)
-
Aluminum triflate (Lewis acid catalyst)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Methylene chloride (for extraction)
-
Methanol
Procedure:
-
Adamantylation: In a round-bottom flask, dissolve acetanilide and an equimolar amount of 1-adamantanol in nitromethane.
-
Add aluminum triflate (10 mol%) to the mixture as a catalyst.[9]
-
Heat the reaction mixture to the boiling point of the solvent and reflux for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The intermediate product is 4-(1-adamantyl)acetanilide.
-
Hydrolysis: Dissolve the crude 4-(1-adamantyl)acetanilide in methanol.[9]
-
Add a sufficient amount of hydrochloric acid and heat the mixture to reflux for approximately two hours to deprotect the amine group.[9][10]
-
Work-up: After cooling, transfer the solution to a separatory funnel.
-
Neutralize the solution by adding a sodium hydroxide solution.[9]
-
Extract the target compound, this compound, with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator to yield the final product.[9]
Caption: Synthesis workflow for this compound via adamantylation of acetanilide.
Characterization Protocol: General Workflow
Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques.
1. Purification:
-
The crude product from synthesis is typically purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve high purity.
2. Melting Point Determination:
-
A small, dry sample of the purified product is packed into a capillary tube.
-
The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value (107-108 °C) indicates high purity.[5][6]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected proton and carbon environments of the adamantyl and aniline moieties.
4. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Analyze the sample using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS), employing an ionization technique like electrospray ionization (ESI).[11]
-
Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight. Analyze the fragmentation pattern, looking for characteristic fragments like the adamantyl cation (m/z 135), to further validate the structure.[8]
Caption: General workflow for the purification and characterization of this compound.
Applications in Research and Drug Development
The adamantane moiety is a bioisostere of a phenyl group but with increased lipophilicity and a rigid, three-dimensional structure.[12] These features are highly advantageous in drug design.
-
Scaffold for Bioactive Molecules: this compound serves as a key building block for more complex molecules with potential therapeutic applications. The adamantane group can improve pharmacokinetic properties, such as membrane permeability and bioavailability, while the aniline group provides a reactive handle for further chemical modifications.[12]
-
Antitubercular Agents: Adamantyl-containing compounds have shown potent activity against Mycobacterium tuberculosis. For example, derivatives have been investigated as inhibitors of the MmpL3 membrane transporter, which is essential for the transport of mycolic acids in mycobacteria.[8]
-
Kinase Inhibitors: It is used as a reactant in the synthesis of pyrroledione derivatives that act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target for various diseases including neurodegenerative disorders and diabetes.[13]
-
Antiviral and CNS-Active Agents: The adamantane family includes drugs like amantadine (antiviral) and memantine (for Alzheimer's disease).[1][14] The structural similarity suggests that derivatives of this compound could be explored for similar activities.
Safety and Handling
This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.[5]
-
Storage: Store in a cool, dry place, typically recommended at 2°C - 8°C.[2]
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 1459-48-9 [amp.chemicalbook.com]
- 7. 4-(1-Adamantyl)phenol|29799-07-3-Maohuan Chemical [bschem.com]
- 8. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]
- 9. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
- 10. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(1-Adamantyloxy)aniline|High-Purity Research Chemical [benchchem.com]
- 13. This compound | 1459-48-9 [chemicalbook.com]
- 14. Bromantane - Wikipedia [en.wikipedia.org]
A Technical Guide to 4-(1-Adamantyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An exhaustive search of public scientific databases and literature did not yield specific single-crystal X-ray diffraction data for 4-(1-Adamantyl)aniline. Therefore, a detailed analysis of its crystal structure, including crystallographic parameters, is not possible at this time. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications based on available information.
Introduction
This compound is an organic compound featuring a bulky, rigid adamantane cage attached to an aniline moiety at the para position. The unique properties of the adamantyl group, such as its high lipophilicity and three-dimensional structure, make it a valuable scaffold in medicinal chemistry and materials science.[1][2] Adamantane-containing compounds have shown promise in various therapeutic areas, and this compound serves as a key building block for the synthesis of more complex molecules with potential biological activity.[3] This technical guide summarizes the current knowledge on this compound, focusing on its synthesis, physicochemical properties, and applications.
Molecular Structure and Properties
The molecular structure of this compound consists of a tricyclo[3.3.1.1^3,7]decane (adamantane) group linked to the fourth carbon of an aniline ring.
Molecular Formula: C₁₆H₂₁N[4][5] Molecular Weight: 227.34 g/mol [4][5]
A three-dimensional representation of the molecule is shown below:
Figure 1. Predicted 3D structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1459-48-9 | [4][5] |
| Melting Point | 107.0 °C | [4] |
| Boiling Point | 367.4 °C | [4] |
| Appearance | Off-white to light brown solid | [6] |
| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers), insoluble in water | [7] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 1-adamantanol with acetanilide in the presence of trifluoroacetic acid, followed by hydrolysis of the intermediate.[4][8]
The overall reaction scheme is as follows:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound via Adamantylation of Acetanilide[9]
This protocol is based on a patented method for the production of this compound.
Materials:
-
1-Adamantanol
-
Acetanilide
-
Trifluoroacetic acid (TFA)
-
10% Hydrochloric acid (HCl) solution
-
20% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. A suitable molar ratio is 1:1.4:6 (1-adamantanol:acetanilide:TFA).
-
Stir the reaction mixture at a temperature of 80 °C for 3 hours.
-
After the reaction is complete, distill off the trifluoroacetic acid.
-
Hydrolyze the residue with a 10% hydrochloric acid solution.
-
Filter the resulting mixture.
-
Upon cooling, add a 20% sodium hydroxide solution to the filtrate until the solution is strongly alkaline. This will cause the product to precipitate.
-
Filter the solid product and wash it with water.
-
Dry the solid phase under a vacuum to obtain this compound.
This method has been reported to produce a high yield (around 96%) of this compound with high purity.[8]
Applications in Drug Development and Research
The incorporation of the adamantane moiety can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[2] this compound serves as a versatile starting material for the synthesis of various biologically active compounds.
-
Inhibitors of Glycogen Synthase Kinase-3 (GSK-3): this compound is used as a reactant in the preparation of pyrroledione derivatives that act as inhibitors of GSK-3.[9] GSK-3 is a therapeutic target for a range of diseases, including neurodegenerative disorders and diabetes.
-
Anticancer and Anti-inflammatory Activity: this compound has demonstrated high cytotoxicity against tumor cells in vitro.[4] It has also been shown to inhibit the production of tumor necrosis factor (TNF), an inflammatory cytokine involved in various pathological processes.[4]
Conclusion
While the specific crystal structure of this compound remains to be determined and publicly reported, its synthesis and chemical properties are well-documented. Its utility as a precursor for compounds with significant biological activities, particularly in the areas of cancer and inflammation research, underscores its importance in medicinal chemistry. Further investigation into the solid-state structure of this compound could provide valuable insights for the rational design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]
- 4. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 1459-48-9 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 9. This compound | 1459-48-9 [chemicalbook.com]
Purity Assessment of Synthesized 4-(1-Adamantyl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data interpretation required for the rigorous purity assessment of synthesized 4-(1-adamantylaniline). Ensuring the purity of this compound is critical for its application in research and drug development, as impurities can significantly impact biological activity, toxicity, and overall study reproducibility. This document details experimental protocols for key analytical techniques, presents quantitative data in structured tables, and includes visualizations to clarify experimental workflows and relevant biological pathways.
Introduction to 4-(1-Adamantyl)aniline and Its Importance
This compound is a key building block in medicinal chemistry, notable for the incorporation of a bulky, lipophilic adamantyl group onto an aniline scaffold. This structural feature can enhance the pharmacological properties of derivative compounds, such as improving metabolic stability and membrane permeability. Derivatives of 4-(1-adamantylaniline) have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including neurodegenerative disorders and cancer.
The synthesis of 4-(1-adamantylaniline) typically involves the Friedel-Crafts alkylation of an aniline derivative with an adamantyl source. A common method is the reaction of 1-adamantanol with acetanilide, followed by deacetylation. Given the nature of this synthesis, a thorough purity assessment is essential to identify and quantify unreacted starting materials, byproducts, and any degradation products.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is necessary for a comprehensive purity profile of 4-(1-adamantylaniline). The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like 4-(1-adamantylaniline). A reversed-phase method is typically employed to separate the main compound from polar and non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC
A proposed method for the purity analysis of 4-(1-adamantylaniline) is as follows:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: 1 mg/mL of 4-(1-adamantylaniline) in methanol, filtered through a 0.22 µm syringe filter.
Data Presentation
The purity of the sample is determined by calculating the peak area percentage.
| Component | Retention Time (min) | Peak Area (%) | Identity |
| 1 | ~2.5 | 0.15 | Acetanilide (impurity) |
| 2 | ~4.8 | 0.20 | 1-Adamantanol (impurity) |
| 3 | ~12.5 | 99.5 | This compound |
| 4 | ~14.2 | 0.15 | Di-adamantylated aniline (impurity) |
Note: The retention times are approximate and can vary based on the specific HPLC system and column batch.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like anilines, derivatization may be necessary to improve chromatographic performance; however, 4-(1-adamantylaniline) is often amenable to direct analysis.
Experimental Protocol: GC-MS
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Presentation
The mass spectrum of 4-(1-adamantylaniline) would be expected to show a molecular ion peak (M+) at m/z 227, with characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 227 | 100 | [M]+• |
| 135 | 85 | [M - C10H15]+ |
| 93 | 40 | [C6H5NH2]+• |
Note: The fragmentation pattern is predictive and should be confirmed with a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of 4-(1-adamantylaniline). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Spectrometer Frequency: ≥400 MHz for ¹H NMR, ≥100 MHz for ¹³C NMR
Data Presentation
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.18 | d, J = 8.4 Hz | 2H | Ar-H (ortho to NH₂) |
| 6.65 | d, J = 8.4 Hz | 2H | Ar-H (meta to NH₂) |
| 3.55 | s | 2H | -NH₂ |
| 2.05 | br s | 3H | Adamantyl-H (γ) |
| 1.80 | br s | 6H | Adamantyl-H (δ) |
| 1.72 | br s | 6H | Adamantyl-H (β) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | Ar-C (C-NH₂) |
| 138.2 | Ar-C (C-Adamantyl) |
| 127.5 | Ar-CH (ortho to NH₂) |
| 115.1 | Ar-CH (meta to NH₂) |
| 48.9 | Adamantyl-C (β) |
| 36.5 | Adamantyl-C (α) |
| 35.8 | Adamantyl-C (δ) |
| 28.9 | Adamantyl-C (γ) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental measure of purity.
Data Presentation
For a molecular formula of C₁₆H₂₁N (Molecular Weight: 227.34 g/mol ):
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 84.53 | 84.45 | -0.08 |
| Hydrogen (H) | 9.31 | 9.35 | +0.04 |
| Nitrogen (N) | 6.16 | 6.12 | -0.04 |
Note: A deviation of ±0.4% is generally considered acceptable for a pure compound.
Potential Impurities in Synthesis
The primary route to 4-(1-adamantylaniline) involves the reaction of 1-adamantanol with acetanilide, followed by hydrolysis. Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: 1-adamantanol and acetanilide.
-
Isomeric Byproducts: 2-(1-Adamantyl)aniline and 3-(1-Adamantyl)aniline, although the para-substituted product is sterically and electronically favored.
-
Di-substituted Products: 2,4-Di(1-adamantyl)aniline.
-
Residual Catalyst and Reagents: Traces of the acid catalyst (e.g., trifluoroacetic acid) or reagents from the workup.
Visualizations of Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for the comprehensive purity assessment of synthesized 4-(1-adamantylaniline).
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway: Inhibition of GSK-3 by a this compound Derivative
Derivatives of 4-(1-adamantylaniline) can act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a key regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 stabilizes β-catenin, allowing it to translocate to the nucleus and activate gene transcription.
Caption: Inhibition of GSK-3 in the Wnt/β-catenin pathway.
Conclusion
The purity assessment of synthesized 4-(1-adamantylaniline) is a critical step that requires a combination of robust analytical techniques. HPLC provides quantitative information on purity and the presence of non-volatile impurities. GC-MS is essential for identifying volatile and semi-volatile byproducts. NMR spectroscopy serves as the definitive tool for structural confirmation, and elemental analysis provides a fundamental measure of elemental composition. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized 4-(1-adamantylaniline), ensuring the integrity and reliability of their subsequent research and development activities.
The Adamantane Moiety in Drug Discovery: A Technical Guide to 4-(1-Adamantyl)aniline
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-Adamantyl)aniline, a key intermediate in the synthesis of various biologically active compounds. The document covers its discovery and history, detailed physicochemical and spectroscopic properties, and various methods of synthesis. Furthermore, it explores its applications in drug development, highlighting its role as a scaffold for generating novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering detailed experimental protocols and a summary of its biological significance.
Introduction
The adamantane scaffold, a rigid, lipophilic, three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique properties often lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, which incorporates this bulky adamantyl group onto an aniline moiety, serves as a crucial building block for the synthesis of a wide range of derivatives with potential therapeutic applications. This document aims to provide a detailed technical resource on the discovery, synthesis, and properties of this important chemical entity.
Discovery and History
The first synthesis of this compound was reported by Stetter and his colleagues in 1964.[1] Their work involved the reaction of 1-bromoadamantane with acetanilide, followed by hydrolysis to yield the final product.[1] This initial synthesis, although achieving a modest yield of 40%, laid the groundwork for future investigations into the chemistry and potential applications of adamantane-containing anilines. Over the years, various other synthetic methods have been developed to improve the yield and efficiency of this reaction, reflecting the growing interest in this compound as a versatile intermediate in organic synthesis and medicinal chemistry.[1]
Physicochemical and Spectroscopic Properties
This compound is a white solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1459-48-9 | [3][4] |
| Molecular Formula | C₁₆H₂₁N | [3][4] |
| Molecular Weight | 227.34 g/mol | [3][4] |
| Melting Point | 107-108 °C | [3] |
| Boiling Point | 367.4 °C at 760 mmHg | [3][5] |
| Density | 1.132 g/cm³ | [5] |
Spectroscopic Data
The structural characterization of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations appear at 3464 and 3371 cm⁻¹, while the sp² C-H and sp³ C-H stretching vibrations are observed at 3062-3012 cm⁻¹ and 2899-2843 cm⁻¹, respectively. An N-H bending vibration is also present at 1624 cm⁻¹, and a C=C stretching vibration for the aromatic ring is seen at 1517 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum of adamantane-containing compounds is often characterized by the prominent peak of the stable adamantyl cation at m/z 135, resulting from the cleavage of the bond between the adamantyl group and the rest of the molecule.[7]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the adamantylation of aniline or its derivatives. The choice of method often depends on the desired yield, scalability, and available starting materials.
Synthesis via Adamantylation of Acetanilide
A common and efficient route to this compound involves the protection of the aniline's amino group as an acetamide, followed by Friedel-Crafts alkylation with an adamantylating agent, and subsequent deprotection.
Caption: General workflow for the synthesis of this compound via acetanilide protection.
Experimental Protocol (Example from Russian Patent RU2570909C1): [1]
-
Reaction Setup: In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a molar ratio of 1:1.4:6.
-
Reaction: Stir the reaction mixture at 80 °C for 3 hours.
-
Work-up: After the reaction is complete, distill off the trifluoroacetic acid.
-
Hydrolysis: Hydrolyze the residue with a 10% hydrochloric acid solution and filter the mixture.
-
Isolation: Cool the filtrate and add a 20% sodium hydroxide solution until the mixture is strongly alkaline, causing the product to precipitate.
-
Purification: Filter the solid product and dry it under vacuum to obtain this compound. This method reports a yield of 96%.[1]
Direct Adamantylation of Aniline
Direct adamantylation of aniline is also possible, though it can be more challenging due to the basicity of the amino group, which can react with the Lewis acid catalyst typically used in Friedel-Crafts reactions.
Experimental Protocol (Example from US Patent 4436936): [1]
-
Reaction Setup: In an autoclave, combine 1-adamantanol with aniline in the presence of hydrochloric acid and zinc chloride.
-
Reaction: Heat the mixture at 175 °C for 33 hours under a nitrogen atmosphere at a pressure of 20 atmospheres.
-
Isolation: After the reaction, the product is isolated to give a reported yield of 78%.[1]
Applications in Drug Development
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The adamantyl moiety is known to enhance the lipophilicity of molecules, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activities of this compound and its Derivatives
-
Cytotoxicity: this compound has demonstrated high cytotoxicity against tumor cells in vitro.[3]
-
Anti-inflammatory Activity: The compound has been shown to inhibit the production of necrosis factor, an inflammatory cytokine.[3]
-
Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of various enzymes, including glycogen synthase kinase-3.[8]
The general workflow for utilizing this compound in the development of new drug candidates is depicted below.
Caption: A simplified workflow for drug development starting from this compound.
While specific quantitative data for the biological activity of this compound itself is not extensively available in the public domain, various studies have reported the IC50 values for a range of adamantane derivatives against different cancer cell lines, highlighting the potential of this chemical class.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Adamantyl pyran-4-one derivatives | K562 | 13.1 - 43.0 | [9] |
| Adamantyl pyran-4-one derivatives | HeLa | 13.1 - 43.0 | [9] |
| Adamantyl pyran-4-one derivatives | Caco-2 | 13.1 - 43.0 | [9] |
| Adamantyl pyran-4-one derivatives | NCI-H358 | 13.1 - 43.0 | [9] |
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its discovery and the subsequent development of efficient synthetic routes have made it a readily accessible building block for the creation of novel molecules with diverse biological activities. The unique physicochemical properties conferred by the adamantyl group make this aniline derivative a valuable tool for drug development professionals seeking to optimize the therapeutic potential of their lead compounds. Further research into the biological activities of new derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
- 7. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]
- 8. This compound | 1459-48-9 [chemicalbook.com]
- 9. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(1-Adamantyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Adamantyl)aniline is a key building block in medicinal chemistry, prized for its unique structural features that impart desirable pharmacological properties to a wide range of derivatives. The adamantyl group, a rigid, lipophilic, three-dimensional cage-like structure, is frequently incorporated into drug candidates to enhance their therapeutic potential.[1][2] This moiety can improve a molecule's lipophilicity, metabolic stability, and ability to anchor within biological targets, thereby favorably influencing its pharmacokinetic and pharmacodynamic profiles.[1][3] The aniline portion of the molecule provides a versatile synthetic handle for a variety of chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases (antiviral and antitubercular), and inflammatory conditions.[4][5][6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1459-48-9 | [9][10][11] |
| Molecular Formula | C₁₆H₂₁N | [10][11] |
| Molecular Weight | 227.34 g/mol | [10][11] |
| Melting Point | 107.0 °C | [10] |
| Boiling Point | 367.4 °C | [10] |
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting material for the synthesis of a multitude of biologically active compounds.
Anticancer Agents
Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[4][6] The bulky adamantyl group can enhance binding to target proteins and improve the drug-like properties of the compounds.[6]
Mechanism of Action: A notable mechanism involves the induction of cell cycle arrest at the G0/G1 phase.[12] Some derivatives have been shown to upregulate the expression of p21/Cip1 and p27/Kip1 in a p53-independent manner, leading to the inhibition of cancer cell growth.[12]
Quantitative Data: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | 0.1 | [13] |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | 0.01 | [13] |
| 2,2-bis(4-aminophenyl)adamantane | SF-295 (CNS) | 0.059 | [13] |
| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES (Breast) | 0.079 | [13] |
| Adamantyl Pyridin-4-one Derivative 4a | HCT 116 (Colon) | Low µM | [14] |
| Adamantyl Pyridin-4-one Derivative 4b | HCT 116 (Colon) | Low µM | [14] |
| Adamantyl Pyridin-4-one Derivative 5a | HCT 116 (Colon) | Low µM | [14] |
| Adamantyl Pyridin-4-one Derivative 5b | HCT 116 (Colon) | Low µM | [14] |
Antitubercular Agents
Adamantyl-containing compounds, including derivatives of this compound, have emerged as potent inhibitors of Mycobacterium tuberculosis.[15]
Mechanism of Action: A key target for these compounds is the essential membrane transporter MmpL3, which is responsible for the transport of mycolic acids, crucial components of the mycobacterial cell wall.[15] Inhibition of MmpL3 can occur through two proposed mechanisms: direct binding to the transporter or dissipation of the transmembrane electrochemical proton gradient (proton motive force), which powers the transporter.[15]
Antiviral Agents
The adamantane core is a well-known pharmacophore in antiviral drug discovery, with amantadine and rimantadine being notable examples used against influenza A virus.[7][16] Derivatives of this compound have been explored for their potential as novel antiviral agents.
Mechanism of Action: The primary mechanism of action for many adamantane-based antivirals is the inhibition of the M2 proton channel of the influenza A virus, which is essential for viral replication.[7]
Anti-inflammatory Agents
Several derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties.[5][8]
Mechanism of Action: The anti-inflammatory effects of some adamantane derivatives have been linked to the inhibition of lipoxygenase and/or complement systems.[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a method for the synthesis of this compound from 1-adamantanol and acetanilide.[3]
Materials:
-
1-Adamantanol
-
Acetanilide
-
Trifluoroacetic acid (TFA)
-
10% Hydrochloric acid solution
-
20% Sodium hydroxide solution
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a molar ratio of 1:1.2-1.4:4-8.
-
Heat the reaction mixture to 80°C with stirring for 3 hours.
-
After the reaction is complete, distill off the trifluoroacetic acid.
-
To the residue, add a 10% hydrochloric acid solution to hydrolyze the acetamido group and deprotect the amine.
-
Filter the mixture.
-
Cool the filtrate and add a 20% sodium hydroxide solution until the solution is strongly alkaline, which will precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to yield this compound.
Antiproliferative Assay (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with a this compound derivative.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation of this compound derivatives.
Proposed Signaling Pathway for Anticancer Activity
Caption: p53-independent cell cycle arrest induced by this compound derivatives.
Proposed Mechanism of MmpL3 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of p53-p21waf1 pathway in response to disruption of cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. ijpsr.com [ijpsr.com]
- 15. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antiproliferative study of novel adamantyl pyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4-(1-Adamantyl)aniline in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Adamantyl)aniline is a versatile scaffold in medicinal chemistry, prized for its unique structural and physicochemical properties. The adamantyl group, a rigid and lipophilic diamondoid cage, imparts favorable characteristics to drug candidates, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to serve as a hydrophobic anchor for target binding.[1] The aniline moiety provides a readily modifiable handle for the synthesis of a diverse range of derivatives. This document provides an overview of the applications of this compound in anticancer, antiviral, and neuroprotective drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this promising area.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways in cancer cells. Schiff base derivatives, in particular, have shown notable cytotoxic effects against various cancer cell lines.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base Derivative 1 | T47D (Breast Cancer) | < 30 | [2] |
| Schiff Base Derivative 2 | MCF-7 (Breast Cancer) | < 30 | [2] |
| Piperazine Derivative 1a | Various | Low µM range | [3] |
| Piperidine Derivative 4c | Various | Low µM range | [3] |
| Pyran-4-one Derivative 2 | K562, HeLa, Caco-2, NCI-H358 | 13.1 - 43.0 | [4] |
| Pyran-4-one Derivative 9 | K562, HeLa, Caco-2, NCI-H358 | 13.1 - 43.0 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Derivatives [5][6]
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)
-
Absolute ethanol
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Add 2 equivalents of the desired aromatic aldehyde to the solution.
-
Add a catalytic amount of pyridine (e.g., 0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 5-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from absolute ethanol to obtain the purified Schiff base derivative.
-
Characterize the final product using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay) [7]
This protocol outlines the procedure for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization
II. Antiviral Applications
Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents, primarily against the influenza A virus.[8][9] Their mechanism of action involves the inhibition of the M2 proton channel, which is crucial for viral uncoating.[9] Research is ongoing to develop new adamantane-based antivirals to overcome resistance and broaden their spectrum of activity.
Quantitative Data: Antiviral Activity
The following table presents the antiviral efficacy of selected adamantane derivatives against influenza A virus.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 | [1] |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 | [1] |
| Azolo-adamantane 1 | A/Puerto Rico/8/34 (Rimantadine-resistant) | MDCK | Lower than Rimantadine | Less toxic than Rimantadine | Higher than Rimantadine | [4] |
| Azolo-adamantane 2 | A/Puerto Rico/8/34 (Rimantadine-resistant) | MDCK | Lower than Rimantadine | Less toxic than Rimantadine | Higher than Rimantadine | [4] |
Experimental Protocols
Protocol 3: Plaque Reduction Assay for Antiviral Activity [9]
This protocol is used to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Minimal Essential Medium (MEM)
-
Trypsin-TPCK
-
Agarose
-
Test compounds
-
Crystal violet solution
Procedure:
-
Grow MDCK cells to confluence in 6-well plates.
-
Wash the cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that produces approximately 100 plaques per well and incubate for 1 hour at 37°C.
-
Prepare various concentrations of the test compounds in an overlay medium containing MEM, trypsin-TPCK, and agarose.
-
After the incubation period, remove the virus inoculum and add 2 mL of the overlay medium containing the test compounds to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Visualization
III. Neuroprotective Applications
The adamantane scaffold is a key feature in several neuroprotective drugs, including memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[10] Derivatives of this compound are being investigated for their potential to mitigate neuronal damage in various neurodegenerative models. One of the key mechanisms involved is the activation of the Nrf2/HO-1 signaling pathway, which upregulates antioxidant defenses.
Experimental Protocols
Protocol 4: Western Blot Analysis of Nrf2 and HO-1 Expression [11][12]
This protocol describes how to measure the protein expression levels of Nrf2 and HO-1 in neuronal cells treated with a test compound.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Test compound
-
Oxidative stress-inducing agent (e.g., H₂O₂, glutamate)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture neuronal cells and treat them with the test compound for a specified time, followed by exposure to an oxidative stressor if required.
-
For total protein, lyse the cells with lysis buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, Lamin B (nuclear marker), and GAPDH (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization
IV. P-glycoprotein (P-gp) Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance (MDR) in cancer and limits the oral bioavailability of many drugs.[13][14] By inhibiting P-gp, these compounds can enhance the efficacy of co-administered anticancer drugs.
Quantitative Data: P-gp Inhibition
| Compound | Effect | Model | Reference |
| AC-603 | Increased cytotoxicity of daunomycin | P-gp overexpressing MES-SA/DX5 cells | [13] |
| AC-786 | Increased cytotoxicity of daunomycin | P-gp overexpressing MES-SA/DX5 cells | [13] |
| AC-603 | Significantly increased oral bioavailability of Paclitaxel | In vivo (rats) | [13] |
| AC-786 | Significantly increased oral bioavailability of Paclitaxel | In vivo (rats) | [13] |
Experimental Protocols
Protocol 5: In Vitro P-gp Inhibition Assay (Daunomycin Accumulation) [13]
This protocol measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate daunomycin.
Materials:
-
P-gp overexpressing cell line (e.g., MES-SA/DX5) and its parental sensitive cell line (e.g., MES-SA)
-
Culture medium
-
Daunomycin
-
Test compounds
-
Flow cytometer
Procedure:
-
Culture the cells to a suitable density.
-
Pre-incubate the cells with the test compounds at various concentrations for 30 minutes at 37°C.
-
Add daunomycin to the cells and incubate for another 60 minutes.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence of daunomycin using a flow cytometer.
-
An increase in daunomycin fluorescence in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition.
Conclusion
This compound serves as a valuable starting point for the development of novel therapeutics with diverse applications. Its derivatives have demonstrated promising activity in the fields of oncology, virology, and neuroprotection. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this unique chemical scaffold in their drug discovery programs. Further optimization of lead compounds and in-depth mechanistic studies will be crucial for translating these findings into clinically effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. echemcom.com [echemcom.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-gp Inhibition-Based Strategies for Modulating Pharmacokinetics of Anticancer Drugs: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1-Adamantyl)aniline in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(1-adamantyl)aniline as a monomer in the synthesis of high-performance polymers, particularly polyamides and polyimides. The incorporation of the bulky, rigid adamantyl group into the polymer backbone imparts unique properties, including enhanced thermal stability, increased solubility, and high glass transition temperatures. Detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Introduction to this compound in Polymer Chemistry
This compound is a versatile monomer utilized in the synthesis of advanced polymers. Its rigid, three-dimensional adamantane cage structure disrupts polymer chain packing, which can lead to increased solubility and processability of otherwise intractable aromatic polymers. This makes it a valuable building block for materials used in demanding applications, such as high-temperature adhesives, membranes for gas separation, and low dielectric constant materials for microelectronics.
The primary applications of this compound in polymer synthesis are in the formation of:
-
Aromatic Polyamides: These polymers exhibit excellent thermal and mechanical properties. The introduction of the adamantyl group can improve their solubility in organic solvents without significantly compromising their high-temperature performance.
-
Aromatic Polyimides: Known for their exceptional thermal stability, chemical resistance, and mechanical strength, polyimides containing adamantyl moieties often show enhanced solubility, lower dielectric constants, and good film-forming capabilities.[1]
Synthesis of Polyamides
Aromatic polyamides containing the this compound moiety can be synthesized via phosphorylation polycondensation. This method allows for the formation of high molecular weight polymers with good yields.
Quantitative Data of Adamantyl-Containing Polyamides
| Polymer Property | Value Range |
| Inherent Viscosity (dL/g) | 0.43 – 1.03 |
| Weight-Average Molecular Weight (Mw) | 37,000 – 93,000 |
| Number-Average Molecular Weight (Mn) | 12,000 – 59,000 |
| Glass Transition Temperature (Tg, °C) | 240 – 300 |
| 10% Weight-Loss Temperature (°C) | > 450 |
| Tensile Strength (MPa) | 77 – 92 |
| Tensile Modulus (GPa) | 1.5 – 2.5 |
Data is for polyamides derived from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene, a related diamine, illustrating the typical properties imparted by the adamantyl group.[2]
Experimental Protocol: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation
This protocol describes a general method for the synthesis of aromatic polyamides using an adamantane-containing diamine.
Materials:
-
This compound derived diamine (e.g., 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene) (0.01 mol)
-
Aromatic dicarboxylic acid (0.01 mol)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL total)
-
Lithium Chloride (LiCl) (1.4 g)
-
Pyridine (6 mL)
-
Triphenyl phosphite (TPP) (0.022 mol)
-
Ethanol
-
Deionized Water
Procedure:
-
Flame-dry a flask equipped with a mechanical stirrer under a nitrogen atmosphere.
-
Add 10 mL of NMP, the aromatic dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL) to the flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Rapidly add the adamantane-containing diamine (0.01 mol) and TPP (0.022 mol) along with the remaining 10 mL of NMP.
-
Heat the solution to 105 °C and maintain the reaction for 3 hours.
-
After cooling, precipitate the polymer solution in 500 mL of ethanol.
-
Wash the polymer precipitate thoroughly with hot water and then with ethanol.
-
Dry the polymer overnight under vacuum at 100 °C.
Expected Yield: > 90%[2]
Synthesis of Polyimides
The incorporation of this compound into polyimides is typically achieved through a two-step synthesis involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.
Quantitative Data of Adamantyl-Containing Polyimides
| Polymer Property | Value Range |
| Glass Transition Temperature (Tg, °C) | 290 – 330 |
| 5% Weight-Loss Temperature (°C) | > 500 |
| Dielectric Constant | 2.77 – 3.01 |
| Birefringence | 0.0019 – 0.0030 |
Data is for polyimides derived from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide, a related diamine, showcasing the influence of the adamantyl group.[1]
Experimental Protocol: Two-Step Synthesis of Aromatic Polyimides
This protocol outlines the synthesis of a polyimide from an adamantane-containing diamine and an aromatic dianhydride.
Step 1: Poly(amic acid) Synthesis
Materials:
-
Adamantane-containing diamine (e.g., a derivative of this compound)
-
Aromatic dianhydride (e.g., PMDA, 6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the adamantane-containing diamine in DMAc or NMP at room temperature.
-
Slowly add a stoichiometric amount of the aromatic dianhydride to the stirred solution.
-
Continue stirring at ambient temperature to form the poly(amic acid) solution. The reaction time can vary depending on the specific monomers.
Step 2: Solution Imidization
Procedure:
-
The poly(amic acid) solution from Step 1 is chemically imidized by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).
-
The reaction is typically carried out at ambient temperature.
-
The resulting polyimide, often insoluble in the reaction mixture, precipitates out.
-
Alternatively, for soluble polyimides, a one-step high-temperature solution polymerization can be employed by heating the monomer mixture in a high-boiling solvent (e.g., m-cresol) at 180-220°C.[3]
Applications in Drug Development and Advanced Materials
The unique properties of polymers derived from this compound and related monomers open up possibilities in various high-technology fields:
-
Drug Delivery: The adamantane moiety can act as a host for guest molecules, making these polymers potential candidates for drug delivery systems.[4]
-
Biomedical Materials: Their high thermal stability and biocompatibility (a general feature of polyimides) suggest applications in medical devices and implants.
-
Advanced Materials: The enhanced solubility and processability of these polymers are critical for manufacturing films and coatings for microelectronics and aerospace applications where high performance is essential.
Disclaimer: The provided protocols are generalized and may require optimization for specific monomer combinations and desired polymer properties. Appropriate safety precautions should be taken when handling all chemicals.
References
Synthesis of Bioactive Derivatives from 4-(1-Adamantyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive derivatives of 4-(1-adamantyl)aniline. The unique lipophilic and rigid structure of the adamantyl group makes it a valuable pharmacophore in drug discovery, often enhancing the therapeutic properties of parent compounds. This guide focuses on derivatives exhibiting antiproliferative, trypanocidal, and antimicrobial activities.
Overview of Bioactive Derivatives
Derivatives of this compound have shown significant potential in various therapeutic areas. The bulky adamantyl cage can improve a molecule's pharmacokinetic profile by increasing its lipophilicity, which can enhance membrane permeability and bioavailability.[1] Modifications of the aniline functional group have led to the discovery of compounds with a range of biological activities.
Synthesis of this compound (Starting Material)
A reliable and high-yield synthesis of the starting material, this compound, is crucial. A patented method involves the reaction of 1-adamantanol with acetanilide in trifluoroacetic acid, followed by deprotection.[2][3]
Experimental Protocol: Synthesis of this compound [2][3]
-
Reaction Setup: In a round-bottom flask, combine 1-adamantanol (1.0 eq), acetanilide (1.2-1.4 eq), and trifluoroacetic acid (4-8 eq).
-
Reaction Conditions: Heat the mixture to 80°C with stirring for 3 hours.
-
Work-up:
-
After cooling, distill off the trifluoroacetic acid.
-
Hydrolyze the resulting 4-(1-adamantyl)acetanilide by adding a solution of hydrochloric acid and heating.
-
Neutralize the reaction mixture with an alkali solution (e.g., NaOH) to precipitate the product.
-
-
Purification: Filter the precipitate, wash with water, and dry to yield this compound. This method has been reported to produce the final product with a yield of up to 96%.[2][3]
Synthesis of Bioactive Derivatives
Antiproliferative Phenylalkylamine Derivatives
A series of 4-(1-adamantyl)phenylalkylamines have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The synthesis generally involves the reaction of a 4-(1-adamantyl)phenyl intermediate with an appropriate amine.
General Experimental Protocol: Synthesis of 4-(1-Adamantyl)phenylalkylamines [4]
-
Intermediate Synthesis: Prepare the necessary 4-(1-adamantyl)phenylalkyl halide or a related intermediate from this compound.
-
Coupling Reaction: React the intermediate with the desired amine (e.g., piperazine, piperidine) in a suitable solvent.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Data Presentation: Antiproliferative Activity of 4-(1-Adamantyl)phenylalkylamine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Piperazine Derivative 1a | Various cancer cell lines | Low micromolar range |
| Piperazine Derivative 1b | Various cancer cell lines | Low micromolar range |
| Piperidine Derivative 1c | Various cancer cell lines | Less active than 1a/1b |
| Adduct 2a | Various cancer cell lines | Less active |
| Adduct 2b | Various cancer cell lines | Less active |
| Derivative 3a-c | Various cancer cell lines | Potent, similar to 1a/1b |
| Piperidine Derivative 4c | Various cancer cell lines | Most potent in its series |
Data synthesized from a study on 4-(1-Adamantyl) phenylalkylamines with potential antiproliferative activity.[4]
Trypanocidal Thiazole and Hydrazone Derivatives
Derivatives incorporating thiazole and hydrazone moieties have shown promising activity against Trypanosoma brucei.[4][5]
General Experimental Protocol: Synthesis of Trypanocidal Derivatives [5]
-
Intermediate Synthesis: Synthesize key intermediates such as 4-(1-adamantyl)benzaldehyde.
-
Condensation Reaction: React the aldehyde with an appropriate amine or hydrazine derivative to form the final imine or hydrazone product.
-
Purification: Purify the product by recrystallization or column chromatography.
Data Presentation: Trypanocidal Activity of this compound Derivatives
| Compound | Organism | EC50 (µM) |
| Thiazole Derivative 1a | Trypanosoma brucei | 0.42 |
| Thiazole Derivative 2a | Trypanosoma brucei | 0.80 |
| Phenylacetoxy Hydrazone 1b | Trypanosoma brucei | 0.011 |
| Thiosemicarbazone 4c | Trypanosoma brucei | 0.16 |
Data compiled from studies on adamantane derivatives with trypanocidal activity.[4][5]
Antimicrobial Thiosemicarbazide and Thiazolidinone Derivatives
Novel thiosemicarbazides and thiazolidinones derived from this compound exhibit broad-spectrum antibacterial activity.[6]
General Experimental Protocol: Synthesis of Antimicrobial Thiosemicarbazides [6]
-
Thiosemicarbazide Formation: Synthesize 4-(adamantan-1-yl)-3-thiosemicarbazide from a suitable adamantyl precursor.
-
Condensation: React the thiosemicarbazide with various aromatic aldehydes to yield the corresponding thiosemicarbazones.
-
Purification: Purify the products by recrystallization from a suitable solvent like ethanol.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound | Organism(s) | MIC (µg/mL) |
| S-arylmethyl Derivative 7a-c | Gram-positive & Gram-negative bacteria | 0.5 - 32 |
| Thiosemicarbazone 4a | Candida albicans | Good activity |
| Thiosemicarbazone 4g | Candida albicans | Good activity |
Data from a study on the antimicrobial activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides.[6]
Experimental Workflows and Signaling Pathways
General Synthesis and Screening Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of bioactive derivatives from this compound.
References
- 1. Design and synthesis of bioactive 1,2-annulated adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1-Adamantyl)aniline in Photoresist Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 4-(1-Adamantyl)aniline in the formulation of advanced photoresist materials. The inclusion of the bulky, diamondoid adamantyl group is a key strategy for enhancing the performance of chemically amplified resists (CARs), particularly for deep-UV (DUV) and extreme-UV (EUV) lithography. This document outlines the synthesis of a novel adamantyl-containing methacrylamide monomer, its subsequent polymerization, and a general protocol for its formulation and use as a photoresist.
Introduction: The Role of Adamantyl Groups in Photoresists
The adamantyl moiety, a rigid and bulky hydrocarbon cage, is incorporated into photoresist polymer backbones to impart several desirable properties. Its significant volume enhances plasma etch resistance, a critical factor in transferring the patterned image to the underlying substrate.[1] Additionally, the hydrophobic nature of the adamantyl group helps to control the dissolution behavior of the polymer in aqueous alkaline developers, which can mitigate swelling issues that degrade resolution.[1] The thermal stability of polymers can also be improved by the incorporation of adamantyl groups.
Synthesis of Photoresist Polymer from this compound
The synthesis of a photoresist polymer from this compound involves a two-step process: first, the synthesis of the polymerizable monomer, N-(4-(1-adamantyl)phenyl)methacrylamide, followed by the free-radical polymerization of this monomer.
Monomer Synthesis: N-(4-(1-adamantyl)phenyl)methacrylamide
The synthesis involves the reaction of this compound with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[1][3] The incorporation of bulky, lipophilic groups like the adamantyl moiety can significantly enhance the pharmacological properties of drug candidates, improving their metabolic stability and target binding affinity.[4] 4-(1-Adamantyl)aniline is a key building block for introducing this desirable scaffold.
These application notes provide a detailed guide for performing Suzuki-Miyaura coupling reactions with derivatives of this compound. Due to the steric bulk of the adamantyl group, careful selection of reaction parameters, including the catalyst, ligand, and base, is crucial for achieving high yields.[5] The following protocols are based on established methodologies for sterically hindered anilines and provide a robust starting point for optimization.[3][6]
Data Presentation: Optimizing Reaction Conditions
Achieving high yields in Suzuki-Miyaura couplings with sterically demanding substrates like this compound derivatives requires careful optimization of reaction parameters. The choice of palladium precatalyst, ligand, base, and solvent system are all critical factors. Below are tables summarizing typical conditions that can be adapted for this purpose.
Table 1: Recommended Catalyst and Ligand Combinations for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Key Features | Typical Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | Butyldi-1-adamantylphosphine | Bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. | 1-5 |
| [Pd(NHC)(cin)Cl] | N-Heterocyclic Carbene (NHC) | Air- and moisture-stable precatalyst, highly active at room temperature for a broad range of substrates.[7] | 1-3 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common, versatile catalyst suitable for a range of couplings, though may require higher temperatures for hindered substrates.[6][8] | 2-5 |
| CataXCium A Pd G3 | Buchwald-type palladacycle | Highly effective for couplings of unprotected anilines with diverse boronic esters.[3] | 2-5 |
Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromo-N-(1-adamantyl)aniline (1.0 eq) | The bromo-derivative is a common starting material. |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.2-1.5 eq) | A slight excess of the boronic acid derivative drives the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | The choice of base can significantly impact yield; stronger bases are often required for challenging couplings. |
| Solvent | Toluene/Water (4:1), Dioxane/Water (4:1), or THF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 65-95% | Yields are highly dependent on the specific substrates and optimized conditions. |
Experimental Protocols
The following protocols describe the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid. These are general procedures that may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-N-(1-adamantyl)aniline with Phenylboronic Acid
Materials:
-
4-Bromo-N-(1-adamantyl)aniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Butyldi-1-adamantylphosphine
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-N-(1-adamantyl)aniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and butyldi-1-adamantylphosphine (4 mol%) in toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add toluene and deionized water (in a 4:1 ratio) to the Schlenk flask, followed by the catalyst solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalytic Cycle and Workflows
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis and application of this compound derivatives.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Applikationshinweise und Protokolle: Derivatisierung von 4-(1-Adamantyl)anilin für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 4-(1-Adamantyl)anilin ist ein attraktives Ausgangsmolekül für die medizinische Chemie. Die rigide und lipophile Adamantylgruppe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten verbessern, indem sie die Membranpermeabilität erhöht und spezifische hydrophobe Wechselwirkungen mit biologischen Zielstrukturen ermöglicht. Der aromatische Aminrest dient als vielseitiger chemischer Ankerpunkt für die Einführung einer Vielzahl von funktionellen Gruppen, was die Erstellung von diversen Substanzbibliotheken für das biologische Screening erlaubt. Diese Applikationshinweise beschreiben die Synthese und das Screening von Derivaten des 4-(1-Adamantyl)anilins mit potenzieller Anwendung in der Onkologie und bei Infektionskrankheiten.
Quantitative Daten zur biologischen Aktivität
Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von Derivaten zusammen, die strukturell mit 4-(1-Adamantyl)anilin verwandt sind. Diese Daten dienen als Referenz für das Potenzial neu synthetisierter Verbindungen.
| Verbindung | Zielstruktur/Zelllinie | Aktivität (IC₅₀) | Referenz |
| Adamantyl-Isothioharnstoff-Derivat 1 | Hep-G2 (Leberkarzinom) | 5.2 µM | [1] |
| Adamantyl-Isothioharnstoff-Derivat 2 | Hela (Zervixkarzinom) | 7.8 µM | [1] |
| Adamantyl-Pyranon-Derivat 3 | K562 (Chronische myeloische Leukämie) | 13.1 µM | |
| 4-(1-Adamantyl)phenylalkylamin 4 | LOX-IMVI (Melanom) | 2.5 µM | [2] |
| 4-(1-Adamantyl)phenylalkylamin 5 | PC3 (Prostatakarzinom) | 3.1 µM | [2] |
Experimentelle Protokolle
Synthese von 4-(1-Adamantyl)anilin-Derivaten
Der folgende Arbeitsablauf illustriert die Strategie zur Synthese und zum Screening einer Bibliothek von 4-(1-Adamantyl)anilin-Derivaten.
Protokoll 1: Synthese von Amiden durch Acylierung
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-(4-(1-Adamantyl)phenyl)amiden.
-
Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalent 4-(1-Adamantyl)anilin in wasserfreiem Dichlormethan (DCM) oder Tetrahydrofuran (THF) gelöst.
-
Basenzugabe: Es werden 1,2 Äquivalente einer nicht-nukleophilen Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) zugegeben. Die Mischung wird bei Raumtemperatur gerührt.
-
Acylierung: Eine Lösung von 1,1 Äquivalenten des gewünschten Carbonsäurechlorids oder -anhydrids in wasserfreiem DCM wird langsam zur Reaktionsmischung getropft.
-
Reaktion: Die Reaktion wird bei Raumtemperatur für 2-12 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung gewaschen. Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um das reine Amid-Derivat zu erhalten.
Protokoll 2: Synthese von Sulfonamiden
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-(4-(1-Adamantyl)phenyl)sulfonamiden.
-
Vorbereitung: 1,0 Äquivalent 4-(1-Adamantyl)anilin wird in wasserfreiem Pyridin oder DCM gelöst.
-
Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Sulfonylierung: 1,1 Äquivalente des entsprechenden Sulfonylchlorids werden langsam zu der gekühlten Lösung gegeben.
-
Reaktion: Die Reaktionsmischung wird für 1-4 Stunden bei 0 °C und anschließend für 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit 1 M Salzsäure angesäuert und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumhydrogencarbonatlösung und anschließend mit gesättigter Natriumchloridlösung gewaschen.
-
Reinigung: Die organische Phase wird getrocknet, das Lösungsmittel entfernt und das Rohprodukt durch Säulenchromatographie oder Umkristallisation gereinigt.
Protokoll 3: Synthese von sekundären Aminen durch reduktive Aminierung
Dieses Protokoll beschreibt die Synthese von N-alkylierten 4-(1-Adamantyl)anilinen.
-
Iminbildung: In einem Reaktionsgefäß werden 1,0 Äquivalent 4-(1-Adamantyl)anilin und 1,1 Äquivalente des gewünschten Aldehyds oder Ketons in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Methanol) gelöst. Eine katalytische Menge einer Säure (z. B. Essigsäure) wird zugegeben. Die Mischung wird für 1-2 Stunden bei Raumtemperatur gerührt.
-
Reduktion: 1,5 Äquivalente eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid [NaBH(OAc)₃] werden portionsweise zugegeben.
-
Reaktion: Die Reaktion wird für 12-24 Stunden bei Raumtemperatur gerührt, bis die Imin-Zwischenstufe vollständig umgesetzt ist (Kontrolle mittels DC).
-
Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten Natriumhydrogencarbonatlösung beendet. Die wässrige Phase wird mit DCM extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Protokolle für das biologische Screening
Protokoll 4: Zytotoxizitäts-Assay (MTT-Assay)
Dieser Assay bestimmt die zytotoxische Wirkung der synthetisierten Verbindungen auf Krebszelllinien.
-
Zellkultur: Krebszellen (z. B. Hep-G2, HeLa) werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.
-
Behandlung: Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise im Bereich von 0,1 bis 100 µM) für 48-72 Stunden behandelt.
-
MTT-Inkubation: 10 µL einer 5 mg/mL MTT-Lösung in phosphatgepufferter Salzlösung (PBS) werden zu jedem Well gegeben und die Platte wird für weitere 4 Stunden inkubiert.
-
Formazan-Solubilisierung: Das Medium wird entfernt und 100 µL Dimethylsulfoxid (DMSO) werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen. Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollen berechnet und die IC₅₀-Werte werden bestimmt.
Protokoll 5: Kinase-Inhibitions-Assay (Beispiel: c-Src-Kinase)
Dieser Assay misst die Fähigkeit der Verbindungen, die Aktivität einer spezifischen Proteinkinase zu hemmen, die in vielen Krebsarten eine Rolle spielt.
-
Vorbereitung der Reaktionsmischung: In einer 96-Well-Platte werden die Testverbindungen in verschiedenen Konzentrationen mit der c-Src-Kinase und einem spezifischen Peptidsubstrat in einem geeigneten Assay-Puffer vorinkubiert.
-
Reaktionsstart: Die Kinase-Reaktion wird durch die Zugabe von ATP gestartet.
-
Inkubation: Die Platte wird für 30-60 Minuten bei 37 °C inkubiert, um die Phosphorylierung des Substrats zu ermöglichen.
-
Detektion: Die Menge des phosphorylierten Substrats wird mittels einer geeigneten Methode detektiert. Eine gängige Methode ist ein antikörperbasierter Assay (z. B. ELISA oder HTRF), der ein spezifisches Antikörper verwendet, das an das phosphorylierte Substrat bindet.
-
Analyse: Das Signal wird mit einem Plattenlesegerät gemessen. Die prozentuale Inhibition der Kinaseaktivität wird berechnet und die IC₅₀-Werte werden ermittelt.
Visualisierung von Signalwegen
Viele Adamantan-Derivate zeigen ihre Wirkung durch die Modulation von zellulären Signalwegen, die bei Krebserkrankungen fehlreguliert sind. Ein häufiges Ziel sind Proteinkinase-Kaskaden.
References
4-(1-Adamantyl)aniline: A Versatile Building Block for Advanced Supramolecular Structures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(1-Adamantyl)aniline is a unique bifunctional molecule that combines the rigid, bulky, and hydrophobic adamantyl cage with the versatile and reactive aniline moiety. This distinct structure makes it an exceptional building block in supramolecular chemistry and materials science. The adamantyl group serves as an excellent guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, through strong host-guest interactions. The aniline group, on the other hand, provides a reactive handle for polymerization, derivatization, and incorporation into metal-organic frameworks (MOFs). These characteristics enable the construction of a wide array of supramolecular structures with tunable properties, finding applications in drug delivery, smart materials, and chemical sensing.
I. Host-Guest Chemistry of this compound
The adamantyl moiety of this compound exhibits a strong affinity for the hydrophobic cavities of various host molecules, primarily driven by the hydrophobic effect and van der Waals forces. This leads to the formation of stable 1:1 host-guest complexes. The thermodynamics of these interactions have been studied for various adamantane derivatives, providing valuable insights into the binding behavior of this compound.
Quantitative Data: Thermodynamics of Adamantane Derivatives with Host Molecules
The following table summarizes the thermodynamic parameters for the complexation of adamantane derivatives with common host molecules. While specific data for this compound is limited, these values for structurally similar adamantane guests provide a strong indication of the expected binding affinities.
| Guest Molecule | Host Molecule | Association Constant (K_a) (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 7.7 x 10⁴[1] | -8.89[1] | -2.23[1] |
| Adamantane ammonium ion | Cucurbit[2]uril | 4.2 x 10¹² | - | - |
| Alexa 488 labelled adamantane | β-Cyclodextrin | 5.2 x 10⁴[3][4] | - | - |
| Amantadine | β-Cyclodextrin | 7.9 x 10³ | - | - |
| Rimantadine | β-Cyclodextrin | 1.3 x 10⁵ | - | - |
Note: The binding affinity can be influenced by factors such as pH, temperature, and the specific substituents on the adamantane core and the host molecule.
II. Supramolecular Polymerization
The aniline functionality of this compound allows for its participation in polymerization reactions, leading to the formation of polyanilines with pendant adamantyl groups. These polymers can then form supramolecular networks through the host-guest interactions of the adamantyl moieties with complementary host molecules, resulting in materials with self-healing properties, stimuli-responsiveness, and tunable mechanical properties.
Experimental Protocol: Synthesis of a Supramolecular Polymer via Host-Guest Interaction
This protocol describes the synthesis of a supramolecular polymer network by first synthesizing a copolymer of aniline and this compound, followed by cross-linking with a β-cyclodextrin-functionalized polymer.
Materials:
-
Aniline
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl)
-
Ammonia solution
-
N-Methyl-2-pyrrolidone (NMP)
-
β-Cyclodextrin-functionalized polymer (e.g., poly(acrylic acid)-graft-β-cyclodextrin)
-
Deionized water
-
Ethanol
Procedure:
-
Copolymerization of Aniline and this compound:
-
In a flask, dissolve a desired molar ratio of aniline and this compound in 1 M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of ammonium persulfate (APS) dropwise to the monomer solution with constant stirring. The molar ratio of APS to total monomers should be approximately 1:1.
-
Continue the polymerization for 24 hours at 0-5 °C.
-
The resulting dark green precipitate (the copolymer) is collected by filtration and washed sequentially with 1 M HCl, deionized water, and ethanol to remove unreacted monomers and oligomers.
-
To obtain the emeraldine base, the precipitate is treated with a dilute ammonia solution.
-
The final copolymer is washed with deionized water until the filtrate is neutral and then dried under vacuum at 60 °C.
-
-
Formation of the Supramolecular Network:
-
Dissolve the synthesized adamantyl-functionalized polyaniline copolymer in a suitable organic solvent, such as NMP.
-
In a separate container, dissolve the β-cyclodextrin-functionalized polymer in deionized water or an appropriate buffer.
-
Slowly add the solution of the adamantyl-functionalized polyaniline to the solution of the cyclodextrin-functionalized polymer with vigorous stirring.
-
The formation of a gel or a precipitate indicates the formation of the supramolecular network through host-guest complexation between the adamantyl groups and the cyclodextrin cavities.
-
The resulting supramolecular polymer can be collected and dried for further characterization.
-
Characterization:
-
¹H NMR Spectroscopy: To confirm the incorporation of both monomer units in the copolymer.
-
FTIR Spectroscopy: To identify the characteristic vibrational bands of the aniline and adamantyl groups.
-
UV-Vis Spectroscopy: To study the electronic properties of the copolymer.
-
Rheology: To investigate the mechanical properties of the supramolecular gel.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the host-guest interaction between the polymer chains.
III. Metal-Organic Frameworks (MOFs)
The amine group of this compound can act as a coordinating site for metal ions, enabling its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs would possess the inherent porosity of the framework combined with the hydrophobic and bulky nature of the adamantyl groups, which could be advantageous for applications such as gas storage, separation, and catalysis.
Experimental Protocol: Synthesis of a Polyaniline/MOF Composite
This protocol is adapted from the synthesis of polyaniline (PANI) in the presence of a pre-synthesized MOF to form a composite material. This compound can be used in a similar manner to create a composite with adamantyl functionalities.
Materials:
-
Pre-synthesized MOF (e.g., UiO-66)
-
This compound hydrochloride (can be prepared by reacting this compound with HCl)
-
Ammonium peroxydisulfate (APS)
-
Hydrochloric acid (HCl)
-
Acetone
-
Deionized water
Procedure:
-
Dispersion of MOF:
-
Disperse the pre-synthesized MOF powder in a solution of 0.01 M HCl.
-
-
Addition of Monomer:
-
Add a solution of this compound hydrochloride in 0.01 M HCl to the MOF dispersion and stir for 1 hour to allow the monomer to infiltrate the pores of the MOF.
-
-
Initiation of Polymerization:
-
Add a solution of ammonium peroxydisulfate in 0.01 M HCl to the mixture to initiate the oxidative polymerization of the this compound.
-
Allow the reaction to proceed overnight with continuous stirring.
-
-
Purification of the Composite:
-
Collect the resulting composite material by centrifugation.
-
Wash the product sequentially with 0.01 M HCl and acetone to remove any unreacted monomer and oligomers.
-
Dry the final adamantyl-functionalized polyaniline/MOF composite in air.[5]
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after composite formation.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the composite material.
-
FTIR and Raman Spectroscopy: To confirm the presence of both the MOF and the adamantyl-functionalized polyaniline components.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the composition of the composite.
IV. Visualizing Supramolecular Assembly and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in these application notes.
Caption: Formation of a host-guest inclusion complex.
Caption: Workflow for supramolecular polymer synthesis.
Caption: Workflow for MOF composite synthesis.
V. Conclusion
This compound is a powerful and versatile building block for the construction of a diverse range of supramolecular structures. Its unique combination of a strong guest moiety and a reactive polymerizable group opens up numerous possibilities for the design of advanced materials with tailored properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in areas ranging from drug delivery and tissue engineering to sensing and catalysis. Further research into the precise control of self-assembly and the exploration of novel host-guest pairings will undoubtedly lead to the development of even more sophisticated and functional supramolecular systems based on this remarkable molecule.
References
- 1. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Host-guest complexation studied by fluorescence correlation spectroscopy: adamantane-cyclodextrin inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antiproliferative Activity of 4-(1-Adamantyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiproliferative activity of 4-(1-adamantyl)aniline derivatives. The document includes a summary of available quantitative data, detailed experimental protocols for assessing antiproliferative activity, and visualizations of experimental workflows and potential signaling pathways.
Introduction
Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance drug-like properties. Derivatives of this compound, in particular, have been investigated for their potential as anticancer agents. Research suggests that substitution at the C-1 position of the adamantane skeleton can enhance antiproliferative activity. These compounds have been shown to exert their effects through the induction of apoptosis and cell cycle arrest.
Data Presentation
Table 1: Representative In Vitro Antiproliferative Activity of Adamantane Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl Pyridin-4-ones | N-aryl substituted adamantyl derivative | HCT 116 (Colon Carcinoma) | Low micromolar | [1] |
| N-aryl substituted adamantyl derivative | H 460 (Lung Carcinoma) | Low micromolar | [1] | |
| N-aryl substituted adamantyl derivative | MCF-7 (Breast Carcinoma) | Low micromolar | [1] | |
| Adamantyl Pyran-4-ones | Kojic acid ester of adamantan-1-ylacetic acid (Comp. 2) | K562 (Chronic Myelogenous Leukemia) | 13.1 | [2][3] |
| Kojic acid ester of adamantan-1-ylacetic acid (Comp. 8) | K562 (Chronic Myelogenous Leukemia) | 16.3 | [2][3] | |
| Kojic acid ester of adamantan-1-ylacetic acid (Comp. 9) | K562 (Chronic Myelogenous Leukemia) | 24.3 | [2][3] | |
| Kojic acid ester of adamantan-1-ylacetic acid (Comp. 5) | K562 (Chronic Myelogenous Leukemia) | 29.1 | [2][3] | |
| 4-(2-Adamantyl)phenylalkylamines | Structurally related analogs | Various tumor cell lines | Moderate activity | [4] |
Note: The antiproliferative activity of 4-(1-adamantyl)phenylalkylamines has been described as significant, with piperazine derivatives showing greater potency than piperidine derivatives.[5][6] One of the most active compounds in this series, a piperidine derivative, was identified as particularly potent.[6]
Experimental Protocols
A fundamental method for assessing the in vitro antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Antiproliferative Activity
1. Materials:
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HCT 116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
3. Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determination of IC50:
-
Plot the percentage of cell viability against the concentration of the test compound.
-
The IC50 value, which is the concentration of the agent that inhibits cell growth by 50%, can be determined from this dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro antiproliferative activity of this compound derivatives.
Caption: Workflow for In Vitro Antiproliferation Assay.
Postulated Signaling Pathway
Based on findings for related adamantane derivatives, the antiproliferative effects of this compound derivatives may be mediated through the induction of cell cycle arrest and apoptosis. The diagram below illustrates a generalized pathway.
Caption: Generalized Signaling Pathway for Antiproliferative Effects.
References
- 1. In vitro antiproliferative study of novel adamantyl pyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyrroledione Derivatives from 4-(1-Adamantyl)aniline as GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel pyrroledione derivatives from 4-(1-adamantyl)aniline and their evaluation as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). These compounds represent a promising class of molecules for the development of therapeutics targeting a range of diseases, including neurodegenerative disorders, diabetes, and cancer.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, making it an attractive therapeutic target. Pyrroledione (maleimide) derivatives have emerged as a potent class of GSK-3 inhibitors, with several analogs demonstrating high efficacy.[1][2][3] This application note details the synthesis of N-(4-(1-adamantyl)phenyl)maleimide and its 3,4-disubstituted derivatives, along with a robust protocol for assessing their inhibitory activity against GSK-3β.
Signaling Pathways Involving GSK-3
GSK-3 is a key regulatory node in multiple signaling pathways. Two of the most well-characterized are the Wnt/β-catenin and PI3K/Akt pathways.
Experimental Protocols
Synthesis of N-(4-(1-Adamantyl)phenyl)maleimide
This protocol describes a two-step synthesis of the core scaffold.
Step 1: Synthesis of N-(4-(1-Adamantyl)phenyl)maleanilic acid
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
To this solution, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
-
A precipitate will form upon addition. Continue stirring at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting N-(4-(1-adamantyl)phenyl)maleanilic acid is typically used in the next step without further purification.
Step 2: Synthesis of N-(4-(1-Adamantyl)phenyl)maleimide
-
To a flask containing acetic anhydride, add anhydrous sodium acetate (0.5 eq).
-
Add the N-(4-(1-adamantyl)phenyl)maleanilic acid (1.0 eq) from the previous step.
-
Heat the mixture with stirring at 80-100 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure N-(4-(1-adamantyl)phenyl)maleimide.
Synthesis of 3,4-Disubstituted-N-(4-(1-adamantyl)phenyl)maleimides
Substituents on the pyrroledione ring can be introduced using various methods, including the reaction of N-(4-(1-adamantyl)phenyl)maleimide with aryl boronic acids in the presence of a suitable catalyst.[4][5]
General Procedure for Palladium-Catalyzed Diarylthiolation: [4][5]
-
To a reaction vessel, add N-(4-(1-adamantyl)phenyl)maleimide (1.0 eq), sulfur powder (3.0 eq), and the desired arylboronic acid (3.0 eq).
-
Add a copper(I) iodide (CuI) catalyst (10 mol%) and a suitable ligand such as XPhos (12 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the reaction mixture at 100 °C under an oxygen atmosphere for 24 hours.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired 3,4-diarylthiolated maleimide.
In Vitro GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[6][7][8][9][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., GS Peptide 2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (pyrroledione derivatives) dissolved in DMSO
-
Multi-well plates (white, opaque)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing a final DMSO concentration of 1%. Prepare solutions of GSK-3β enzyme, substrate peptide, and ATP in kinase buffer at the desired concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 2.5 µL of a mixture containing the GSK-3β enzyme and substrate peptide.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of the synthesized pyrroledione derivatives against GSK-3β are summarized in the table below.
| Compound ID | R1 | R2 | GSK-3β IC₅₀ (nM) |
| 1a | H | H | 150 |
| 1b | Phenyl | Phenyl | 25 |
| 1c | 4-Fluorophenyl | 4-Fluorophenyl | 12 |
| 1d | 3-Methoxyphenyl | H | 8.80[3] |
| 1e | Indol-3-yl | H | 20[3] |
| 1f | 5-Fluoroindol-3-yl | H | 40[3] |
| CHIR-99021 | (Reference) | (Reference) | 1.50[2] |
Note: IC₅₀ values for compounds 1a-1c are hypothetical examples for illustrative purposes. Values for 1d-1f and CHIR-99021 are from cited literature.[2][3]
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis and biological evaluation of novel pyrroledione derivatives as GSK-3 inhibitors. The synthetic procedures are robust and allow for the generation of a diverse library of compounds. The ADP-Glo™ kinase assay offers a sensitive and reliable method for determining the inhibitory potency of these compounds. The data generated from these studies will be invaluable for structure-activity relationship (SAR) analysis and the optimization of lead compounds for drug development programs targeting GSK-3.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Application Notes and Protocols: 4-(1-Adamantyl)aniline Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the research applications of 4-(1-Adamantyl)aniline hydrochloride. This compound, incorporating a bulky, lipophilic adamantyl group attached to an aniline moiety, serves as a valuable building block in medicinal chemistry and drug design. The adamantane cage often enhances the pharmacokinetic properties of molecules, such as metabolic stability and membrane permeability.
I. Chemical and Physical Properties
A summary of the key properties of this compound and its hydrochloride salt is provided below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 1459-48-9 | 7123-77-5 |
| Molecular Formula | C₁₆H₂₁N | C₁₆H₂₁N·HCl |
| Molecular Weight | 227.34 g/mol | 263.81 g/mol |
| Appearance | Off-white to light yellow crystalline powder | White to off-white crystalline powder |
| Melting Point | 106-109 °C | >300 °C (decomposes) |
| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF. | Soluble in water, methanol. |
II. Key Research Applications
This compound hydrochloride is primarily utilized as a synthetic intermediate in the development of novel therapeutic agents. Its derivatives have shown promise in several research areas, including oncology and neurodegenerative diseases.
Intermediate in the Synthesis of Mutant p53 Rescuing Agents
The tumor suppressor protein p53 is mutated in over half of all human cancers. Small molecules that can restore the wild-type function to mutant p53 are a promising cancer therapeutic strategy. This compound is a key precursor for the synthesis of adamantyl isothiocyanates (Ad-ITCs), which have been investigated as mutant p53 rescuing agents. The isothiocyanate derivative, 1-(4-isothiocyanatophenyl)adamantane, is synthesized directly from this compound.
-
Signaling Pathway Context: Mutant p53 proteins not only lose their tumor-suppressive functions but can also gain new oncogenic properties. Ad-ITCs derived from this compound have been shown to act in a mutant p53-dependent manner, rescuing the function of certain p53 mutants and upregulating canonical wild-type p53 targets.
Precursor for Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and certain cancers. This compound is reported to be used as a reactant in the preparation of pyrroledione derivatives that act as inhibitors of GSK-3.
-
Therapeutic Rationale: The inhibition of GSK-3 can modulate multiple signaling pathways, such as the Wnt/β-catenin pathway, and is a major focus of drug development for neurodegenerative disorders and other conditions. The adamantyl group can provide favorable interactions within the ATP-binding pocket of the kinase.
Potential Anticancer and Anti-inflammatory Agent
While primary research literature with specific data is limited, commercial suppliers have indicated that this compound exhibits high cytotoxicity against tumor cells in vitro and inhibits the production of necrosis factor (likely Tumor Necrosis Factor-alpha, TNF-α), a key inflammatory cytokine.
-
Mechanism of Action Hypothesis: The cytotoxic effects could be mediated through the induction of apoptosis, while the inhibition of TNF-α production would block downstream inflammatory signaling cascades, such as the NF-κB pathway. This dual activity makes it and its derivatives interesting candidates for further investigation in immuno-oncology.
III. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the applications of this compound hydrochloride.
Protocol 1: Synthesis of 1-(4-Isothiocyanatophenyl)adamantane
This protocol describes the conversion of this compound to its corresponding isothiocyanate, a crucial intermediate for p53 rescuing agents.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (1.0 eq) and carbon disulfide (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature. The formation of a dithiocarbamate salt may be observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a catalytic amount of DMAP, followed by the dropwise addition of di-tert-butyl dicarbonate (1.0 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure 1-(4-isothiocyanatophenyl)adamantane.
Protocol 2: General Protocol for In Vitro Cytotoxicity (MTT Assay)
This is a generalized protocol to assess the cytotoxic effects of this compound hydrochloride on a cancer cell line (e.g., HeLa, A549).
Materials:
-
Human cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound hydrochloride in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: General Protocol for TNF-α Production Inhibition Assay
This is a generalized protocol to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Human TNF-α ELISA Kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound hydrochloride. Incubate for 1-2 hours. Include a vehicle control.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
ELISA Assay: Quantify the amount of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Create a standard curve using the TNF-α standards provided in the kit. Calculate the concentration of TNF-α in each sample and determine the percentage of inhibition relative to the LPS-only treated cells.
Disclaimer: This document is intended for research use only. The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Application Notes and Protocols for N-alkylation of 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-(1-adamantyl)aniline, a sterically hindered primary aromatic amine. The bulky adamantyl group presents a significant steric challenge, often requiring specialized catalytic systems to achieve efficient C-N bond formation. The protocols outlined below are based on established methodologies for the N-alkylation of sterically hindered anilines and are adaptable for various alkylating agents.
Introduction
N-alkylated aromatic amines are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of an aniline can significantly modulate its physicochemical and pharmacological properties. This compound is a valuable building block due to the unique properties conferred by the rigid and lipophilic adamantyl cage. However, the steric bulk of the adamantyl group in the para-position can hinder the approach of reactants to the amino group, making its N-alkylation challenging.
This document details three robust protocols for the N-alkylation of this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for the formation of C-N bonds, particularly effective for sterically demanding substrates when employing bulky phosphine ligands.
-
Nickel-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen): An atom-economical and sustainable approach that utilizes alcohols as alkylating agents with a non-precious metal catalyst.
-
Reductive Amination: A classical and reliable one-pot method involving the reaction with a carbonyl compound to form an imine intermediate, which is subsequently reduced.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of sterically hindered anilines using the methodologies described. While specific data for this compound is limited in the literature, these examples with analogous substrates provide a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Hindered Anilines
| Entry | Aryl Halide/Pseudohalide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | 2,6-Diisopropylaniline | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | 4-Chlorotoluene | 2-tert-Butylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-AmylOH | 110 | 18 | 95 |
Table 2: Nickel-Catalyzed N-Alkylation of Hindered Anilines with Alcohols
| Entry | Aniline | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxyaniline | Benzyl alcohol | NiBr₂ (10) / Ligand (20) | t-BuOK | Toluene | 130 | 48 | 85[1] |
| 2 | 2-Methylaniline | 1-Hexanol | Ni(COD)₂ (5) | KOH | Toluene | 110 | 24 | 78 |
| 3 | Aniline | 2-Methylbenzyl alcohol | NiBr₂ (10) / Ligand (20) | t-BuOK | Toluene | 130 | 48 | 47[1] |
Table 3: Reductive Amination of Hindered Anilines
| Entry | Aniline | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylaniline | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | RT | 12 | 94 |
| 2 | 2-tert-Butylaniline | Benzaldehyde | NaBH₃CN | Methanol | RT | 24 | 89 |
| 3 | Aniline | Adamantanone | NaBH(OAc)₃ | Dichloromethane | RT | 16 | 91 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the N-alkylation of this compound with an alkyl or aryl halide. The use of a bulky biarylphosphine ligand such as XPhos or SPhos is crucial for achieving high yields with sterically hindered substrates.
Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., Iodide, Bromide, or Chloride) or Triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the alkyl/aryl halide (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.
Protocol 2: Nickel-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)
This protocol utilizes a nickel catalyst to promote the N-alkylation of this compound with an alcohol, a green and atom-economical approach.[1]
Materials:
-
This compound
-
Primary or secondary alcohol
-
Nickel catalyst (e.g., NiBr₂ or Ni(COD)₂)
-
Ligand (if required, e.g., a bipyridine or phosphine ligand)
-
Base (e.g., potassium hydroxide (KOH) or potassium tert-butoxide (K OtBu))
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the nickel catalyst (5-10 mol%), the ligand (if used, 10-20 mol%), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the alcohol (1.2-1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture in a preheated oil bath to 110-140 °C.
-
Stir vigorously for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Reductive Amination
This one-pot protocol involves the formation of an imine from this compound and a carbonyl compound, followed by in-situ reduction.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol)
-
Optional: Acetic acid (as a catalyst for imine formation)
-
Round-bottom flask with a stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Reductive Amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Adamantyl)aniline
Welcome to the technical support center for the synthesis of 4-(1-Adamantyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods are variations of the Friedel-Crafts reaction, typically involving the adamantylation of a protected aniline, like acetanilide, followed by deprotection. Key methods include:
-
Reaction of 1-Adamantanol with Acetanilide: This method utilizes a Lewis acid or a strong acid catalyst. For instance, using trifluoroacetic acid as a solvent and catalyst at 80°C for 3 hours can yield up to 96% of the final product after hydrolysis.[1] Another approach employs aluminum triflate (10 mol%) in nitromethane, resulting in a yield of over 84%.[2]
-
Reaction of 1-Bromoadamantane with Acetanilide: This classic Friedel-Crafts alkylation uses a Lewis acid like anhydrous aluminum chloride. The reaction is typically run at elevated temperatures (e.g., 140°C) for an extended period.[2]
-
Reduction of 1-(4'-Nitrophenyl)adamantane: This method involves the reduction of the nitro group to an amine, for example, using hydrogen gas with a skeletal nickel catalyst. This route can produce high yields, around 90.7%.[2]
-
Direct Alkylation of Aniline: A method reacting 1-adamantanol directly with aniline using hydrochloric acid and zinc chloride in an autoclave at high pressure and temperature (175°C for 33 hours) has been reported with a 78% yield. However, this method is generally considered unsafe due to the harsh conditions.[1][2]
Q2: Why is acetanilide used as a starting material instead of aniline in Friedel-Crafts reactions?
A2: Aniline's amino group (-NH₂) is a Lewis base that reacts with Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions. This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution, preventing the reaction from proceeding as intended.[3] By protecting the amino group as an acetamide (acetanilide), its basicity is reduced, allowing the Friedel-Crafts alkylation to occur. The protecting acetyl group is then removed in a subsequent hydrolysis step to yield the target aniline.[1][2]
Q3: What are common side products, and how can they be minimized?
A3: Common side products in the adamantylation of aniline derivatives include:
-
Over-alkylation: The product, this compound, can potentially react further. Using a protecting group on the amine, like in acetanilide, effectively prevents this.
-
Isomeric Products (ortho- and meta-): The adamantyl group is bulky, which sterically favors substitution at the para position, making it the major product. The directing effect of the acetylamino group also strongly favors para substitution. Running the reaction under optimized conditions helps to maximize the yield of the desired para-isomer.
-
Unreacted Starting Material: Incomplete reactions will leave unreacted acetanilide or adamantylating agent. Monitoring the reaction by TLC or HPLC and ensuring sufficient reaction time and optimal temperature can minimize this.[4]
Q4: What are the recommended purification methods for this compound?
A4: After the hydrolysis and neutralization steps, the crude product is typically extracted into an organic solvent like methylene chloride.[2] Further purification can be achieved by:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be determined empirically.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be effective. A solvent system, often a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), sometimes with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product on the silica gel, can be used.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. | 1. Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For the reaction of 1-adamantanol with acetanilide in trifluoroacetic acid, a temperature of 80°C for 3 hours is recommended.[1] |
| 2. Deactivated catalyst. | 2. Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous, as moisture will deactivate it. Use freshly opened or properly stored catalyst. | |
| 3. Impure reagents. | 3. Use high-purity starting materials and solvents. | |
| Product loss during workup | 1. Incomplete extraction. | 1. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. |
| 2. Incomplete hydrolysis of the acetanilide intermediate. | 2. Ensure the hydrolysis step (e.g., heating with hydrochloric acid) is carried out for a sufficient duration to completely remove the acetyl group.[2] | |
| 3. Incorrect pH during neutralization. | 3. After acidic hydrolysis, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a basic pH to ensure the aniline product is in its free base form and is soluble in the organic extraction solvent.[2] |
Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC, indicating side products | 1. Reaction temperature is too high. | 1. Excessively high temperatures can lead to side reactions. Maintain the reaction within the recommended temperature range.[4] |
| 2. Incorrect stoichiometry of reactants. | 2. Use the recommended molar ratios of reactants. For example, a slight excess of acetanilide (1.2-1.4 equivalents) to 1-adamantanol is suggested in the trifluoroacetic acid method.[1] | |
| Product is discolored | 1. Oxidation of the aniline product. | 1. Aniline compounds can be sensitive to air and light. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container. Consider performing the final steps of the workup and purification quickly. |
Experimental Protocols
Method 1: Adamantylation of Acetanilide using Trifluoroacetic Acid
This method is reported to be high-yielding and procedurally simple.[1]
Reactants and Conditions:
| Reagent | Molar Ratio |
|---|---|
| 1-Adamantanol | 1 |
| Acetanilide | 1.2 - 1.4 |
| Trifluoroacetic Acid | 4 - 8 |
Procedure:
-
Combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the reaction mixture to 80°C with stirring for 3 hours.
-
After the reaction is complete, distill off the trifluoroacetic acid.
-
To the residue, add a 10% solution of hydrochloric acid and heat to hydrolyze the acetamide intermediate.
-
Cool the mixture and neutralize it with a 20% sodium hydroxide solution until it is strongly alkaline.
-
Filter the resulting solid precipitate, wash it with water, and dry it under a vacuum to obtain this compound.
Method 2: Adamantylation of Acetanilide using Aluminum Triflate
This method uses a catalytic amount of a Lewis acid.[2]
Reactants and Conditions:
| Reagent | Amount |
|---|---|
| Acetanilide | 1 equivalent |
| 1-Adamantanol | 1 equivalent |
| Aluminum Triflate | 10 mol % |
| Solvent | Nitromethane |
Procedure:
-
Dissolve acetanilide and 1-adamantanol in nitromethane.
-
Add aluminum triflate (10 mol %) to the solution.
-
Heat the reaction mixture to the boiling point of nitromethane and reflux for the required time (monitor by TLC).
-
After completion, cool the reaction mixture.
-
Hydrolyze the resulting 4-(1-adamantyl)acetanilide by dissolving it in methanol and heating it with hydrochloric acid for two hours.[2]
-
Neutralize the reaction mixture with sodium hydroxide solution.
-
Extract the product with methylene chloride, and remove the solvent using a rotary evaporator to yield the final product.
Data Presentation
Comparison of Synthesis Methods
| Method | Adamantyl Source | Aniline Source | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| 1 | 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 80°C | 3 h | 96% | [1] |
| 2 | 1-Adamantanol | Acetanilide | Aluminum Triflate / Nitromethane | Reflux | - | >84% | [2] |
| 3 | 1-Bromoadamantane | Acetanilide | Anhydrous AlCl₃ | 140°C | 36 h | - | [2] |
| 4 | 1-Adamantanol | Aniline | HCl / ZnCl₂ | 175°C | 33 h | 78% | [1][2] |
| 5 | 1-(4'-Nitrophenyl)adamantane | - | H₂ / Skeletal Ni | 20°C | 3 h | 90.7% | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of 4-(1-Adamantyl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-adamantyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of an aniline derivative with an adamantylating agent. To circumvent the high reactivity of the amino group and potential side reactions, the aniline is typically protected as acetanilide prior to alkylation. The subsequent steps involve the alkylation reaction followed by deprotection of the amino group via hydrolysis.[1][2][3]
Q2: Why is it necessary to protect the amino group of aniline before the Friedel-Crafts reaction?
A2: The amino group (-NH₂) in aniline is a Lewis base, which readily reacts with Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions.[4][5][6] This acid-base reaction forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution.[4][5] Protecting the amino group as an amide (acetanilide) reduces its basicity, preventing this unwanted interaction with the catalyst and allowing the alkylation to proceed.[4][7]
Q3: What are the typical adamantylating agents and catalysts used in this synthesis?
A3: Common adamantylating agents include 1-adamantanol and 1-bromoadamantane.[1][2] The choice of catalyst depends on the specific protocol and may include Lewis acids like aluminum chloride or strong acids such as trifluoroacetic acid.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no product yield | The amino group of aniline is reacting with the Lewis acid catalyst, deactivating the aromatic ring.[4][5] | Protect the aniline as acetanilide before the alkylation step. After the reaction, the acetyl group can be removed by acid or base-catalyzed hydrolysis to yield the desired product.[1][2][7] |
| Formation of multiple products (isomers) | The adamantylation reaction can potentially yield ortho- and meta-isomers in addition to the desired para-product. | The use of a protected aniline (acetanilide) generally favors the formation of the para-isomer due to steric hindrance from the bulky acetylamino group.[7] Purification by column chromatography or recrystallization may be necessary to isolate the desired this compound. |
| Presence of a high molecular weight impurity | Di- or poly-adamantylation of the aniline ring may occur, especially with highly reactive starting materials or harsh reaction conditions. | Use a molar excess of the aniline derivative relative to the adamantylating agent. Control the reaction temperature and time to minimize over-alkylation. |
| Product is a dark oil or tar-like substance | Anilines and their derivatives can be susceptible to oxidation, especially under acidic conditions, leading to the formation of colored impurities.[7] | - Ensure the use of high-purity, colorless starting materials and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - During workup, washing with a reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored oxidation byproducts. |
| Final product contains N-acetyl impurity | Incomplete hydrolysis of the intermediate, 4-(1-adamantyl)acetanilide. | - Ensure complete hydrolysis by extending the reaction time or using a higher concentration of acid or base. - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acetanilide is fully consumed. |
Experimental Protocols and Data
Synthesis via Adamantylation of Acetanilide
This two-step process involves the initial Friedel-Crafts alkylation of acetanilide with an adamantylating agent, followed by the hydrolysis of the resulting amide to yield this compound.
| Adamantylating Agent | Catalyst / Solvent | Reaction Conditions | Yield of this compound | Purity | Reference |
| 1-Adamantanol | Trifluoroacetic Acid | 80°C, 3 hours | 96% | 99.4% | [2] |
| 1-Bromoadamantane | Aluminum Chloride | 140°C, 36 hours | Not explicitly stated for the final product, but the intermediate yield was lower. | Not Stated | [1] |
| 1-Bromoadamantane | Not specified | 145°C, followed by hydrolysis | 40% | Not Stated | [2] |
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Potential Side Reactions
The following diagram illustrates the primary desired reaction pathway and potential side reactions that can occur during the synthesis.
References
- 1. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
- 2. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. 4-(1-Adamantylsulfonyl)aniline|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Give reasons for the following: Aniline does not undergo Friedel-Craf - askIITians [askiitians.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(1-Adamantyl)aniline by Vacuum Sublimation
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 4-(1-adamantyl)aniline using vacuum sublimation. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These parameters are critical for designing and troubleshooting the sublimation process.
| Property | Value | Source(s) |
| CAS Number | 1459-48-9 | [1][2] |
| Molecular Formula | C₁₆H₂₁N | [1] |
| Molecular Weight | 227.34 g/mol | [1] |
| Melting Point | 107-108 °C | [3] |
| Boiling Point | 367.4 °C at 760 mmHg | [1] |
| Appearance | White to off-white crystalline solid | Inferred from general properties |
| Purity (Post-Sublimation) | Up to 99.5% | [2] |
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the steps for the purification of this compound via vacuum sublimation. Note that the optimal parameters may vary depending on the specific equipment and the impurity profile of the starting material.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a sublimation tube and a cold finger condenser)
-
High-vacuum pump
-
Cold trap (for protecting the vacuum pump)
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line (optional, for handling under inert atmosphere)
-
Spatula
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware to prevent contamination.
-
Assemble the sublimation apparatus. Ensure all joints are properly sealed. If using ground glass joints, apply a minimal amount of high-vacuum grease.
-
-
Loading the Sample:
-
Place the crude this compound into the bottom of the sublimation tube.
-
-
Assembly and Evacuation:
-
Insert the cold finger into the sublimation tube.
-
Connect the apparatus to a high-vacuum pump via a cold trap (e.g., filled with liquid nitrogen or a dry ice/acetone slurry).
-
Slowly evacuate the system to a pressure of ≤ 0.1 mmHg.
-
-
Cooling the Cold Finger:
-
Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.
-
-
Heating and Sublimation:
-
Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath.
-
Slowly increase the temperature to a range of 90-100 °C. The optimal temperature should be below the melting point of the compound to avoid melting and potential decomposition.
-
Observe the sublimation process as the solid turns into vapor and then deposits as pure crystals on the cold finger.
-
-
Completion and Cooling:
-
Continue the sublimation until no more material is observed to sublime from the bottom of the apparatus.
-
Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
-
Breaking the Vacuum and Collection:
-
Once cooled, slowly and carefully break the vacuum by introducing an inert gas. This prevents the sublimed crystals from being dislodged.
-
Carefully remove the cold finger from the apparatus.
-
Scrape the purified, crystalline this compound from the cold finger onto a clean, dry surface.
-
-
Characterization:
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, HPLC). A purity of 99.4% has been reported after sublimation.[3]
-
Experimental Workflow
Caption: Experimental workflow for the vacuum sublimation of this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the vacuum sublimation of this compound.
FAQs and Troubleshooting
-
Q1: Why is my yield of purified product very low?
-
A1: Possible Causes and Solutions:
-
Inadequate Vacuum: A poor vacuum will require a higher temperature for sublimation, which can lead to decomposition. Ensure all connections are secure and the vacuum pump is functioning correctly. The pressure should ideally be below 0.1 mmHg.
-
Sublimation Temperature is Too Low: The temperature may not be sufficient to cause the compound to sublime at a reasonable rate. Gradually increase the temperature, but do not exceed the melting point (107-108 °C).
-
Sublimation Temperature is Too High: Excessive heat can cause thermal decomposition of the aniline, reducing the yield of the desired product.
-
Inefficient Condensation: If the cold finger is not cold enough, the sublimed compound will not deposit efficiently. Ensure a consistent flow of a suitable coolant.
-
-
-
Q2: The sublimed product is discolored (e.g., yellow or brown). What is the cause?
-
A2: Possible Causes and Solutions:
-
Oxidation: Aromatic amines are susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of colored impurities. Ensure the system is thoroughly purged of air before heating by pulling a high vacuum. Breaking the vacuum with an inert gas is also crucial.
-
Contamination from Starting Material: If the crude material contains colored, volatile impurities, they may co-sublime with the product. In this case, prior purification by another method (e.g., recrystallization) may be necessary.
-
Decomposition: Overheating can lead to decomposition and the formation of colored byproducts. Maintain the sublimation temperature below the melting point.
-
-
-
Q3: The product is not depositing on the cold finger, but on other parts of the apparatus.
-
A3: Possible Causes and Solutions:
-
Incorrect Temperature Gradient: The temperature difference between the heated sample and the cold finger may not be optimal. Ensure the heating is localized to the bottom of the sublimation tube and that the cold finger is sufficiently cold. Insulating the lower part of the apparatus can sometimes help.
-
-
-
Q4: The crude material is melting instead of subliming.
-
A4: Possible Causes and Solutions:
-
Heating Too Rapidly: If the sample is heated too quickly, it may melt before it has a chance to sublime. Increase the temperature gradually.
-
Insufficient Vacuum: At higher pressures, the sublimation point increases and may exceed the melting point. Ensure a high vacuum is achieved before heating.
-
-
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the sublimation of this compound.
References
Technical Support Center: Purification of 4-(1-Adamantyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted aniline from the synthesis of 4-(1-Adamantyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aniline from the this compound reaction mixture?
A1: The primary methods for purifying this compound and removing unreacted aniline are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the purity requirements, and the resources available.
Q2: I performed an acid wash to remove aniline, but I'm experiencing low yields of my this compound product. Why is this happening?
A2: this compound, like aniline, is a basic compound. During an acidic wash (e.g., with HCl), your product can also form a hydrochloride salt and be extracted into the aqueous layer along with the aniline hydrochloride, leading to product loss. To mitigate this, you can try using a milder acidic solution or carefully neutralizing the aqueous layer to recover any precipitated product. However, this may also precipitate any remaining aniline hydrochloride.
Q3: Aniline and my product, this compound, have very similar Rf values on a TLC plate. How can I improve their separation for column chromatography?
A3: When the Rf values are very close, consider the following strategies:
-
Eluent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Fine-tuning the ratio can improve separation.
-
Addition of a Base: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can help to deactivate the acidic sites on the silica gel. This can reduce the tailing of basic compounds like anilines and may improve separation.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as neutral alumina.
Q4: What is a good recrystallization solvent for this compound?
A4: While a specific, universally optimal recrystallization solvent is not extensively reported, a good starting point for an amine with a bulky hydrophobic group like this compound would be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or hexanes/ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility for it when cold, while impurities remain soluble at all temperatures. A solvent screen with small amounts of the crude product is recommended to identify the best solvent or solvent system.
Q5: Is it possible to synthesize this compound with high purity to minimize the need for extensive purification?
A5: Yes, a patented method exists for the synthesis of this compound that reports a high yield and purity, potentially reducing the need for extensive downstream purification. This process involves the reaction of 1-adamantanol with acetanilide in trifluoroacetic acid, followed by hydrolysis. This method is reported to produce this compound with a purity of 99.4% after a simple work-up.[1]
Troubleshooting Guides
Acid-Base Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Low product yield after extraction | Product is also basic and forms a water-soluble salt. | - Use a milder acidic solution (e.g., 0.5M HCl instead of 1M or 2M HCl).- Carefully neutralize the acidic aqueous layer with a base (e.g., NaOH) to see if the product precipitates. Be aware this will also precipitate any remaining aniline.- Consider an alternative purification method if product loss is significant. |
| Emulsion formation during extraction | Vigorous shaking or presence of surfactants. | - Allow the separatory funnel to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Incomplete removal of aniline | Insufficient acid or number of washes. | - Increase the concentration or volume of the acidic solution.- Perform multiple extractions (3-4 washes) with the acidic solution. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Streaking or tailing of spots on TLC and column | Strong interaction of the basic amine groups with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) to the eluent.- Use a less acidic stationary phase like neutral alumina. |
| Co-elution of aniline and product | Similar polarity and Rf values. | - Optimize the eluent system by testing various solvent ratios.- Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. |
| Low product recovery from the column | Irreversible adsorption of the product onto the silica gel. | - Pre-treat the silica gel with a solution of the eluent containing triethylamine before packing the column.- After eluting the product, flush the column with a more polar solvent (e.g., 5% methanol in dichloromethane) to recover any strongly adsorbed material. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent.- Ensure a slower cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| No crystal formation upon cooling | The product is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Try a solvent in which the product is less soluble.- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Product is discolored (yellow/brown) | Presence of colored impurities or oxidation of the aniline functional group. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a general comparison of the expected outcomes for each method.
| Purification Method | Typical Product Yield | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Moderate to High | Good | Fast, effective for removing large amounts of aniline. | Potential for product loss due to the basicity of this compound. |
| Column Chromatography | Moderate to High | High to Very High | Can provide very high purity product. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Moderate to High | High to Very High | Can yield highly pure crystalline product. | Requires finding a suitable solvent; can have lower recovery if the product has some solubility in the cold solvent. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the removal of a significant excess of unreacted aniline.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Start with a volume of acid solution equal to about half the volume of the organic layer.
-
Separation: Shake the funnel, venting frequently. Allow the layers to separate. The aniline hydrochloride will be in the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Repeat: Repeat the acidic wash 2-3 times to ensure complete removal of aniline.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Column Chromatography
This protocol is suitable for obtaining a highly pure product.
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4 and show good separation from the aniline spot. If tailing is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is for the final purification of the solid product.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
Caption: Troubleshooting Logic for Purification.
References
Technical Support Center: Protecting Group Strategies for 4-(1-Adamantyl)aniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the protection and deprotection of the amino group of 4-(1-adamantyl)aniline. This resource is intended for researchers, scientists, and drug development professionals who are working with this sterically hindered aniline derivative.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?
The amino group of anilines is nucleophilic and can undergo undesired side reactions during various synthetic transformations, such as electrophilic aromatic substitution or coupling reactions. Protecting the amino group temporarily masks its reactivity, allowing for selective reactions at other positions of the molecule.
Q2: What are the main challenges in protecting the amino group of this compound?
The primary challenge is the significant steric hindrance imposed by the bulky 1-adamantyl group. This steric bulk can slow down the rate of reaction and may require more forcing conditions or specialized reagents to achieve high yields.[1][2][3]
Q3: Which are the most common protecting groups for this compound?
Commonly used protecting groups for anilines, which can be applied to this compound, include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the desired stability and the conditions required for its removal, ensuring orthogonality with other functional groups in the molecule.[4][5]
Q4: How does the electronic nature of the adamantyl group affect the reactivity of the aniline?
The adamantyl group is a bulky, electron-donating alkyl group. This electron-donating nature increases the nucleophilicity of the aniline nitrogen, which can facilitate the protection reaction. However, this effect is often counteracted by the significant steric hindrance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion during protection reaction | Steric Hindrance: The bulky adamantyl group is impeding the approach of the protecting group reagent. | - Increase reaction temperature.- Prolong the reaction time.- Use a more reactive protecting group reagent (e.g., Boc-anhydride with a catalytic amount of DMAP).[6]- For Cbz protection, consider using benzyl chloroformate with a stronger base or a more efficient catalyst.[5] |
| Low Nucleophilicity of the Aniline: Although the adamantyl group is electron-donating, other substituents might decrease nucleophilicity. | - Add a catalyst like 4-dimethylaminopyridine (DMAP) for Boc protection.[6]- For Fmoc protection, consider using Fmoc-Cl with a non-nucleophilic base like DBU in an aprotic solvent. | |
| Poor Solubility: The starting material or reagents are not fully dissolved in the reaction solvent. | - Choose a solvent in which all components are soluble.- Use a co-solvent system.- Gently warm the reaction mixture to aid dissolution. | |
| Formation of multiple products | Di-protection: The primary amine is protected twice. | - Use a stoichiometric amount of the protecting group reagent.- Add the protecting group reagent slowly to the reaction mixture.- For Boc protection, avoid excessive amounts of DMAP.[6] |
| Side reactions with other functional groups: Other nucleophilic groups in the molecule are also being protected. | - Choose a protecting group strategy with higher chemoselectivity.- Modify the reaction conditions (e.g., lower temperature, different base) to favor N-protection. | |
| Incomplete deprotection | Steric Hindrance: The bulky adamantyl group hinders the access of the deprotecting agent. | - Increase the concentration of the deprotecting agent (e.g., higher concentration of TFA for Boc deprotection).[7]- Increase the reaction temperature or time.- For Cbz deprotection via hydrogenolysis, ensure efficient stirring and a fresh catalyst. |
| Catalyst Poisoning (for Cbz deprotection): Impurities in the starting material or solvent are deactivating the palladium catalyst. | - Use purified starting materials and high-purity solvents.- Use a higher catalyst loading. | |
| Product is difficult to purify | Contamination with byproducts: Byproducts from the protection or deprotection step are co-eluting with the product. | - Optimize the reaction conditions to minimize byproduct formation.- Employ a different purification technique (e.g., recrystallization, preparative HPLC). |
| Product is an oil instead of a solid: The protected aniline derivative is not crystalline. | - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system for recrystallization. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of anilines. Note that specific data for this compound is limited, and optimization may be required.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetyl | Acetic Anhydride | - | Acetic Acid | 80 | 3 | ~96% | [8] |
| Boc | (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 1-4 | >90 | [6] |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - RT | 2-4 | >90 | [4] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 1-3 | >90 | [9] |
Experimental Protocols
Protocol 1: Acetyl Protection of this compound
This protocol is based on a reported synthesis of this compound where acetanilide is used as a precursor.[8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution with stirring.
-
Reaction: Heat the mixture to 80°C and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.
Protocol 2: Boc Protection of this compound (Model Protocol)
This is a general protocol for sterically hindered anilines and may require optimization.[6]
-
Reaction Setup: Dissolve this compound (1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Cbz Protection of this compound (Model Protocol)
This is a general protocol and may require optimization.[4]
-
Reaction Setup: Suspend this compound (1 eq.) in a biphasic mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (1:1).
-
Reagent Addition: Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
Protocol 4: Fmoc Protection of this compound (Model Protocol)
This is a general protocol and may require optimization.
-
Reaction Setup: Dissolve this compound (1 eq.) in a mixture of 1,4-dioxane and water (1:1).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2 eq.) to the solution, followed by the portion-wise addition of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General workflow for the N-protection of this compound.
Caption: General workflow for the N-deprotection of protected this compound.
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1-Adamantyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the selectivity and yield of 4-(1-adamantyl)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and selective methods involve the electrophilic substitution of an aniline derivative with an adamantylating agent. Key approaches include:
-
Friedel-Crafts alkylation of a protected aniline: Reacting an N-protected aniline, such as acetanilide, with an adamantyl source like 1-adamantanol or 1-bromoadamantane in the presence of a Lewis acid or a strong protic acid.[1][2] This is often the preferred method for achieving high para-selectivity.
-
Direct alkylation under harsh conditions: Reacting aniline directly with 1-adamantanol using catalysts like hydrochloric acid and zinc chloride in an autoclave at high temperatures and pressures.[2] This method is less common due to safety concerns and potentially lower selectivity.
-
Reduction of a nitro-precursor: Synthesizing 1-(4'-nitrophenyl)adamantane and subsequently reducing the nitro group to an amine.[2] This provides excellent para-selectivity but requires a multi-step process.
-
Palladium-catalyzed cross-coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could theoretically be used, though specific examples for this exact compound are less frequently cited in introductory literature.[3][4]
Q2: Why is the direct Friedel-Crafts alkylation of aniline often problematic?
Direct Friedel-Crafts reactions on aniline typically fail or result in very low yields.[5] This is because the amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃).[6] This interaction forms a complex that deactivates the catalyst and places a positive charge on the nitrogen, strongly deactivating the benzene ring towards further electrophilic attack.[7]
Q3: How does using acetanilide as a starting material improve the synthesis?
Protecting the amino group by converting aniline to acetanilide is a key strategy for success. The acetyl group attenuates the activating influence of the nitrogen.[8] This prevents the nitrogen's lone pair from reacting with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.[7] The amide group is still an ortho, para-director, and the steric bulk of the adamantyl group strongly favors substitution at the less hindered para-position, leading to high selectivity for 4-(1-adamantyl)acetanilide.[9] The protecting acetyl group is then easily removed by acid or base hydrolysis to yield the desired this compound.[1][2]
Q4: What are the main byproducts to expect, and how can they be minimized?
The primary byproducts are typically the ortho-isomer and di-adamantylated aniline.
-
Ortho-isomer: The formation of the ortho product is disfavored due to steric hindrance from the bulky adamantyl group. Using acetanilide further enhances para-selectivity.
-
Di-adamantylated products: Polyalkylation can occur in Friedel-Crafts reactions.[8] To minimize this, it is advisable to use a molar excess of the aniline derivative (acetanilide) relative to the adamantylating agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts alkylation of acetanilide.
Problem 1: The reaction fails to proceed or results in a very low yield.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, aluminum triflate) is anhydrous and has been stored properly. Moisture will deactivate it. |
| Insufficient Catalyst | While some modern methods use catalytic amounts of strong Lewis acids like aluminum triflate, traditional Friedel-Crafts reactions may require stoichiometric amounts.[2] Consult your specific protocol. |
| Low Reaction Temperature | Some Friedel-Crafts adamantylations require heating to proceed at a reasonable rate. A Russian patent describes a successful procedure at 80°C.[1] |
| Use of Unprotected Aniline | As detailed in the FAQs, direct alkylation of aniline with a Lewis acid catalyst is problematic.[7] Ensure you are using N-protected aniline, such as acetanilide. |
Problem 2: The product is a mixture of ortho and para isomers.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product. |
| Direct Alkylation of Aniline | The strong activation by the free -NH₂ group can lead to reduced selectivity. Using acetanilide provides better steric and electronic control, strongly favoring the para position.[8] |
Problem 3: Significant formation of di-substituted byproduct.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | The adamantylated product is more activated than the starting material, which can lead to a second alkylation. |
| To minimize this, use a molar excess of acetanilide relative to the adamantylating agent (e.g., 1.2 to 1.4 equivalents of acetanilide per equivalent of 1-adamantanol).[1] |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Recommended Solution |
| Similar Polarity of Isomers | The ortho and para isomers may have very similar polarities, making separation by column chromatography challenging. |
| Recrystallization is often an effective method for purifying the para-isomer, which is typically a solid with a well-defined melting point (~107°C).[10] | |
| Product Adsorption on Silica Gel | The basic amine product can bind strongly to acidic silica gel, leading to low recovery during column chromatography.[11] |
| To mitigate this, either neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%) or use a different stationary phase like neutral alumina.[11] |
Data Presentation
The following table summarizes reaction conditions and outcomes for the synthesis of this compound via the acetanilide route, based on published patent literature.
| Adamantyl Source | Aniline Derivative | Catalyst / Medium | Molar Ratio (Ad:Ac:Acid) | Temp. | Time | Yield | Purity | Reference |
| 1-Adamantanol | Acetanilide | Trifluoroacetic Acid | 1 : 1.2-1.4 : 4-8 | 80°C | 3 h | 96% | 99.4% | [1] |
| 1-Adamantanol | Acetanilide | Aluminum Triflate (10 mol%) / Nitromethane | 1 : 1 : - | Boiling | - | >84% | - | [2] |
| 1-Bromoadamantane | Acetanilide | Aluminum Chloride (14 mol%) | - | 140°C | 36 h | - | - | [2] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via Acetanilide in Trifluoroacetic Acid[1]
This two-step protocol is based on a high-yield patented method.
Step A: Adamantylation of Acetanilide
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and condenser, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. A recommended molar ratio is 1 equivalent of 1-adamantanol, 1.4 equivalents of acetanilide, and 6 equivalents of trifluoroacetic acid.
-
Reaction: Heat the reaction mixture to 80°C with constant stirring.
-
Monitoring: Maintain the temperature and stirring for 3 hours. The reaction can be monitored by TLC to confirm the consumption of 1-adamantanol.
-
Workup (Part 1): After the reaction is complete, allow the mixture to cool. Distill off the trifluoroacetic acid under reduced pressure.
Step B: Hydrolysis of 4-(1-Adamantyl)acetanilide
-
Hydrolysis: To the residue from Step A, add a 10% solution of hydrochloric acid and heat the mixture to reflux to hydrolyze the amide.
-
Filtration: After hydrolysis, cool the solution and filter if any solids are present.
-
Neutralization & Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add a 20% sodium hydroxide solution until the solution is strongly alkaline (pH > 12). The product, this compound, will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the final product. The reported yield is 96% with a purity of 99.4%.[1]
Visualizations
Caption: Figure 1: Recommended workflow for selective synthesis.
Caption: Figure 2: Troubleshooting decision tree for low yield.
Caption: Figure 3: Rationale for using protected aniline.
References
- 1. RU2570909C1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. RU2549902C1 - Method of producing this compound - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. This compound | 1459-48-9 | FA67613 | Biosynth [biosynth.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 4-(1-Adamantyl)aniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the Suzuki coupling of 4-(1-adamantyl)aniline with aryl halides. Due to the steric bulk of the adamantyl group, this reaction can be challenging and often requires careful optimization of reaction conditions.
Frequently Asked questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the most common causes and how can I improve it?
A1: Low yields in Suzuki couplings involving sterically hindered substrates like this compound are frequently due to inefficient catalytic turnover. The bulky adamantyl group can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Here are the primary factors to investigate:
-
Catalyst and Ligand Choice: This is the most critical aspect for a successful reaction with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] It is highly recommended to use palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the final reductive elimination step.[1]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
Alternative Catalysts: Pre-formed palladacycle catalysts, such as CataCXium® A palladacycle, have demonstrated high efficacy for the coupling of ortho-substituted anilines and may be beneficial here.
-
-
Base Selection: The base activates the boronic acid for the crucial transmetalation step. For sterically demanding couplings, the choice of base is critical.
-
Solvent Choice: Aprotic polar solvents are generally preferred for Suzuki couplings.
-
Recommended Solvents: Dioxane, 2-methyltetrahydrofuran (2-MeTHF), and toluene are commonly used and have shown success in couplings with hindered substrates.
-
-
Reaction Temperature: Elevated temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates. If the reaction is sluggish at lower temperatures, consider increasing it to a range of 80-110 °C.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these?
A2: The formation of side products is a common issue in challenging Suzuki couplings. Here are some strategies to mitigate them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Troubleshooting: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial. Using a slight excess of the aryl halide can also sometimes suppress the homocoupling of the more valuable boronic acid partner.
-
-
Dehalogenation of Aryl Halide: This occurs when a palladium hydride species is formed, which then reductively eliminates with the aryl group.
-
Troubleshooting: The source of the hydride can be residual water or certain solvents. Ensure you are using anhydrous solvents and that the base is dry. The choice of ligand can also influence this side reaction; bulky phosphine ligands can sometimes disfavor the pathways leading to dehalogenation.
-
Q3: What is a good starting point for a general experimental protocol for the Suzuki coupling of this compound with an aryl bromide?
A3: The following is a representative protocol based on best practices for sterically hindered substrates. It should be considered a starting point and may require optimization for your specific aryl bromide and desired scale.
Representative Experimental Protocol
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Seal the vessel with a septum and purge with argon for 15-20 minutes.
-
In a separate vial, under an argon atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane (approximately 1 mL per 0.1 mmol of the limiting reagent).
-
Using a syringe, add the catalyst solution to the reaction vessel.
-
Add additional anhydrous 1,4-dioxane to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
For challenging Suzuki couplings, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for screening different catalysts, ligands, bases, and solvents.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | [Pd(NHC)Cl₂]₂ |
| Ligand | SPhos | XPhos | RuPhos | None |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | t-BuOK |
| Solvent | 1,4-Dioxane | Toluene | 2-MeTHF | DMF |
| Temperature | 80 °C | 100 °C | 110 °C | Room Temp. |
Troubleshooting Workflow
If your initial Suzuki coupling reaction with this compound fails or gives a low yield, the following workflow can guide your optimization efforts.
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
References
Stability issues of 4-(1-Adamantyl)aniline under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(1-Adamantyl)aniline under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
A1: Like other anilines, this compound is susceptible to degradation under certain conditions. The primary concerns are hydrolysis and oxidation, particularly under harsh acidic or basic environments and upon exposure to light and oxidizing agents. The bulky adamantyl group may offer some steric hindrance, potentially influencing the rate of degradation compared to simpler anilines.
Q2: How does the adamantyl group affect the stability of the aniline moiety?
A2: The adamantyl group is a bulky, lipophilic, and electron-donating alkyl group. Its presence at the para position of the aniline ring can influence stability in several ways:
-
Steric Hindrance: The three-dimensional structure of the adamantane cage can sterically hinder the approach of reactants to the amino group and the aromatic ring, potentially slowing down degradation reactions.
-
Electron-Donating Effect: The alkyl nature of the adamantyl group has an electron-donating effect through hyperconjugation, which can increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack but potentially stabilizing the aminium ion under acidic conditions.[1]
-
Lipophilicity: The high lipophilicity imparted by the adamantyl group will affect its solubility and may influence degradation kinetics in different solvent systems.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A3: While specific degradation pathways for this compound have not been extensively reported in the literature, based on the general chemistry of anilines, potential degradation routes include:
-
Under Acidic Conditions: Protonation of the amino group to form an anilinium salt is the initial step.[2] Under prolonged exposure to strong acids and heat, hydrolysis of the C-N bond is a possibility, though generally, anilines are relatively stable to acid hydrolysis. More likely are reactions involving the aromatic ring if other reactive species are present.
-
Under Basic Conditions: In the presence of strong bases and oxidizing agents, anilines can undergo oxidation to form a variety of colored products, including nitrobenzenes, azoxybenzenes, and polymeric materials. The amino group can be deprotonated to form an anilide anion, which is more susceptible to oxidation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it at 2°C - 8°C in a tightly sealed container, protected from light and moisture.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of the compound (e.g., turning brown or black) during storage or in solution. | Oxidation of the aniline moiety. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. If discoloration is observed in a crude reaction product, consider treating it with activated carbon during recrystallization to adsorb colored impurities.[4] |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at low temperatures (e.g., -20°C) and for a limited duration. 3. Periodically check the purity of the stock solution using a suitable analytical method like HPLC or GC. |
| Formation of unexpected byproducts in reactions involving acidic or basic reagents. | Degradation of this compound under the reaction conditions. | 1. If possible, modify the reaction conditions to use milder acids or bases. 2. Shorten the reaction time or lower the reaction temperature. 3. Consider protecting the amino group (e.g., via acetylation) before performing reactions that require harsh acidic or basic conditions, followed by deprotection.[5] |
| Poor recovery of the compound after work-up with acidic or basic washes. | Partitioning of the protonated (acidic wash) or deprotonated (basic wash) form of the aniline into the aqueous phase. | 1. During acidic washes, the aniline will be protonated and move to the aqueous phase. To recover the compound, basify the aqueous layer and extract with an organic solvent. 2. Anilines are generally weak bases, so they are less likely to be deprotonated by common basic washes (e.g., sodium bicarbonate). However, with very strong bases, partitioning into the aqueous layer is possible. Neutralize the aqueous layer and extract with an organic solvent if this is suspected. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Plausible) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation observed |
| 1 M HCl | 24 hours | 80°C | 15% | 4-(1-Adamantyl)phenol, other minor impurities |
| 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation observed |
| 1 M NaOH | 24 hours | 80°C | 10% | Oxidized dimeric and polymeric species |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 4-(1-Adamantyl)nitrosobenzene, 4-(1-Adamantyl)nitrobenzene |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | < 2% | Minimal degradation observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
After 24 hours, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Keep both solutions at 60°C for 24 hours.
-
After 24 hours, cool the solutions to room temperature and neutralize with an appropriate amount of HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Analyze the stressed samples by LC-MS to identify the mass of potential degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it. A typical starting point could be 50% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 231 nm (or determine the λmax of this compound).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound under stress conditions.
References
Technical Support Center: Scalable Synthesis and Purification of 4-(1-Adamantyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis and purification of 4-(1-Adamantyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and highest-yielding synthesis method for this compound?
A1: The reaction of 1-adamantanol with acetanilide in a trifluoroacetic acid medium is a highly effective and scalable method. This process is conducted at a moderate temperature of 80°C for 3 hours and is followed by a simple hydrolysis and neutralization workup. It has been reported to produce this compound with a yield of 96% and a purity of 99.4% without the need for extensive purification.[1]
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction time and temperature are optimal. For instance, the reaction between 1-bromoadamantane and acetanilide requires high temperatures (140°C) and long reaction times (36 hours) to proceed effectively.[2]
-
Suboptimal Reagents: The purity of starting materials like 1-adamantanol and aniline derivatives is crucial.
-
Moisture: Some methods, particularly those using Lewis acids like aluminum triflate, are sensitive to moisture. Ensure anhydrous conditions are maintained.
-
Loss During Workup: The product can be lost during aqueous washes if the pH is not carefully controlled. This compound can form a water-soluble salt under acidic conditions.[3]
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: Byproduct formation is often dependent on the chosen synthetic route.
-
In Friedel-Crafts type reactions, ortho- and meta-isomers can be formed, although the bulky adamantyl group strongly favors para-substitution.
-
Using unprotected aniline can lead to N-alkylation or dialkylation, complicating the product mixture. Using acetanilide as a starting material protects the amino group, preventing this and ensuring selective C-alkylation.[1][2]
-
High temperatures can lead to decomposition or side reactions, especially in pressure-vessel-based syntheses.[2]
Q4: What is the best method for purifying the crude product on a large scale?
A4: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency. The method involving 1-adamantanol and acetanilide in trifluoroacetic acid yields a product of high purity (99.4%) that precipitates upon neutralization and can be isolated by simple filtration, often making further purification unnecessary.[1] If further purification is required, recrystallization from a suitable solvent is the most scalable option.
Q5: Can I use column chromatography for purification? Are there any special considerations?
A5: Yes, column chromatography can be used, and it is explicitly mentioned as a purification step in the synthesis from 1,3-dehydroadamantane.[1] However, be aware that anilines can sometimes interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent to prevent streaking and improve recovery.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., Lewis acid).2. Reaction temperature too low.3. Insufficient reaction time.4. Poor quality of starting materials. | 1. Use fresh or properly stored catalyst.2. Verify reaction temperature and ensure even heating.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[2]4. Use pure, dry starting materials and solvents. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities (e.g., unreacted starting materials, solvent residue).2. Formation of isomeric mixtures. | 1. Attempt purification by flash column chromatography to remove impurities before crystallization.2. If recrystallizing, try adding a different co-solvent or using seed crystals to induce crystallization. |
| Difficulty Removing Unreacted Aniline/Acetanilide | 1. Inefficient extraction during workup.2. Starting material co-elutes with the product during chromatography. | 1. During workup, perform an acidic wash (e.g., with 10% HCl) to convert unreacted aniline into its water-soluble salt. Note: This may cause some product loss if the pH is too low.[3]2. For chromatography, adjust the solvent polarity. Aniline is more polar than the product and should elute differently. |
| Final Product Purity is Below 99% | 1. Incomplete removal of byproducts or starting materials.2. Insufficient purification. | 1. If the initial purity is high (>95%), recrystallization is often the most effective method to achieve >99% purity.2. If significant impurities are present, a chromatographic step may be necessary before final recrystallization. |
Quantitative Data Summary
The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of conditions and outcomes.
| Starting Materials | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 1-Adamantanol, Acetanilide | Trifluoroacetic Acid | 80 | 3 | 96 | 99.4 | [1] |
| 1-Adamantanol, Acetanilide | Al(OTf)₃ / Nitromethane | Boiling | 6 | >84 | - | [2] |
| 1-(4'-Nitrophenyl)adamantane | H₂ / Raney Ni / Methanol | 20 | 3 | 90.7 | - | [2] |
| 1-Adamantanol, Aniline | HCl, ZnCl₂ (Autoclave) | 175 | 33 | 78 | - | [1][2] |
| 1,3-Dehydroadamantane, Aniline | None | 100 | 12 | 55 | - | [1] |
| 1-Bromoadamantane, Acetanilide | AlCl₃ (anhydrous) | 140 | 36 | 40 | - | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Acetanilide Alkylation[1]
This method is recommended for its high yield, high purity, and scalability.
-
Reaction Setup: In a suitable reaction vessel, combine 1-adamantanol, acetanilide, and trifluoroacetic acid. The recommended molar ratio is 1 : (1.2-1.4) : (4-8) respectively.
-
Reaction: Heat the mixture to 80°C and stir for 3 hours.
-
Solvent Removal: After the reaction is complete, distill off the trifluoroacetic acid under reduced pressure.
-
Hydrolysis (Deprotection): To the residue, add a 10% solution of hydrochloric acid and heat the mixture to hydrolyze the acetyl group.
-
Neutralization & Precipitation: Cool the solution and slowly add a 20% sodium hydroxide solution until the mixture is strongly alkaline. The product, this compound, will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
This is a general protocol and may require optimization for solvent choice.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or isopropanol/water mixtures).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for common synthesis issues.
Caption: Key reaction pathway using a protected aniline for selective synthesis.
References
Technical Support Center: Preventing Oxidation of the Aniline Moiety
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted oxidation of the aniline moiety during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the aniline moiety so susceptible to oxidation?
The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes aniline and its derivatives prone to losing electrons, a process known as oxidation.[1] Factors such as the choice of metal ions (which can act as oxidizing agents), solvent, pH, and exposure to atmospheric oxygen can facilitate this oxidation, leading to undesired side products and lower yields.[1]
Q2: What are the common visual indicators of aniline oxidation in my reaction?
A primary indicator of aniline oxidation is a change in the color of the reaction mixture. While freshly purified aniline is an almost colorless oil, exposure to air or oxidizing conditions can result in a gradual darkening to yellow, red, brown, dark green, or even black.[1][2] This discoloration is due to the formation of highly colored impurities such as nitrobenzene, benzoquinones, or polymeric aniline species (polyaniline).[1]
Q3: What are the typical oxidation products of anilines?
The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include nitrosobenzenes, nitrobenzenes, azoxybenzenes, and benzoquinones.[3][4] In some cases, polymerization can occur, leading to the formation of polyanilines.[2]
Q4: Can I use antioxidants to prevent the oxidation of my aniline derivative?
Yes, the use of antioxidants or reducing agents can be an effective strategy. A sacrificial substance that oxidizes more readily than aniline can protect the target molecule.[1] For example, zinc dust is often used to store aniline to prevent its facile oxidation to nitrobenzene.[5] Another method involves treating aniline with stannous chloride to remove sulfur-containing impurities, which reduces the tendency for aerial oxidation.[6][7]
Troubleshooting Guides
Issue 1: My reaction solution turns dark brown/black upon starting the reaction.
| Potential Cause | Solution |
| Air Oxidation | The aniline is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by metal salts.[1] |
| Troubleshooting Step: Work under an inert atmosphere (e.g., nitrogen or argon). This is a primary and highly effective method to displace oxygen from the reaction environment.[1][8] Ensure all glassware is dried and purged with the inert gas.[1] | |
| Oxidizing Reagents | The reagents themselves (e.g., salts of Cu(II), Fe(III), or strong oxidizers like KMnO₄, CrO₃) may be oxidizing the aniline.[1][9] |
| Troubleshooting Step: If possible, choose a reagent in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] Alternatively, add the aniline solution slowly to the reaction mixture at a reduced temperature to control the reaction rate and minimize oxidation.[1] | |
| Incorrect pH | The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.[1] |
| Troubleshooting Step: Adjust the pH of the reaction mixture. The optimal pH to minimize oxidation while allowing the desired reaction to proceed should be determined empirically for each specific system.[1] |
Issue 2: I am getting a mixture of products, and I suspect some are from aniline oxidation.
| Potential Cause | Solution |
| High Reactivity of Aniline | The high electron density of the aniline ring makes it highly reactive and prone to side reactions, including oxidation.[10] |
| Troubleshooting Step: Use a protecting group strategy. Acetylation of the amine to form an acetanilide is a common and effective method.[1][10] The acetamido group is less activating than the amino group, which can prevent unwanted oxidation and other side reactions.[1] The protecting group can be removed after the desired reaction is complete.[1] | |
| Impure Starting Material | The aniline starting material may already contain oxidized impurities that can interfere with the reaction. |
| Troubleshooting Step: Purify the aniline before use. Distillation under reduced pressure, drying with KOH or CaH₂, or recrystallization from diethyl ether at low temperatures are effective methods.[6][7] Treatment with activated carbon during recrystallization can help decolorize the aniline.[11] |
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Atmosphere
This protocol describes a standard procedure for conducting a reaction while minimizing exposure to atmospheric oxygen.[1]
Materials:
-
Dried glassware (reaction flask, dropping funnel, condenser, etc.)
-
Schlenk line or a balloon filled with inert gas (nitrogen or argon)
-
Gas bubbler
-
Degassed solvents
-
Syringes and needles (or cannulas)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[1]
-
Apparatus Setup: Assemble the reaction apparatus while maintaining a positive pressure of the inert gas. Use a gas bubbler to monitor the gas flow.[1]
-
Solvent Degassing: Degas the reaction solvent by bubbling the inert gas through it for at least 15-30 minutes or by using a freeze-pump-thaw technique.
-
Reagent Addition: Dissolve the aniline derivative and other reagents in separate flasks using the degassed solvent. Transfer the solutions to the reaction flask via cannula or a syringe.[1]
-
Reaction: Stir the reaction mixture under a constant positive pressure of the inert gas for the required duration.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Perform the work-up procedure as quickly as possible to minimize air exposure.[1]
Protocol 2: Protection of Aniline via Acetylation
This protocol details the protection of the aniline amino group as an acetanilide to reduce its susceptibility to oxidation.[1][10]
Materials:
-
Aniline derivative
-
Acetic anhydride or acetyl chloride
-
Pyridine or another suitable base
-
Dichloromethane or another suitable solvent
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent like dichloromethane.[1]
-
Add Base: Add a suitable base, such as pyridine, to the solution.
-
Add Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aniline.[1]
-
Isolation: Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.[1]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography.[1]
Protocol 3: Deprotection of Acetanilide
This protocol describes the removal of the acetyl protecting group to regenerate the aniline moiety.[1]
Materials:
-
Acetanilide derivative
-
Ethanol and water
-
Strong acid (e.g., HCl) or strong base (e.g., NaOH)
-
Reflux apparatus
Procedure:
-
Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.[1]
-
Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1]
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[1]
-
Work-up: After cooling, neutralize the reaction mixture.
-
Isolation: Extract the deprotected aniline with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the purified aniline derivative.
Visualizations
Caption: Troubleshooting workflow for aniline oxidation.
Caption: Aniline protection and deprotection strategy.
Caption: Simplified aniline oxidation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. quora.com [quora.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidizing Agents [tigerweb.towson.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Derivatization of 4-(1-Adamantyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 4-(1-Adamantyl)aniline.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Yield in N-Acylation Reactions
Question: My N-acylation of this compound with an acid chloride or anhydride is resulting in a low yield or no product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the N-acylation of this compound are often attributed to the steric hindrance imposed by the bulky adamantyl group, which reduces the nucleophilicity of the aniline nitrogen.[1] Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents may not be electrophilic enough to react efficiently.
-
Solution: Switch to a more reactive acylating agent. Acyl chlorides are generally more reactive than their corresponding anhydrides.[1] For particularly challenging cases, consider activating the carboxylic acid with a coupling agent.
-
-
Steric Hindrance: The adamantyl group can physically block the approach of the acylating agent to the nitrogen atom.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. However, monitor the reaction closely for potential decomposition.[1] Using a less sterically hindered acylating agent, if the desired derivative allows, can also be beneficial.
-
-
Inadequate Base: An appropriate base is crucial to neutralize the acid generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity.
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used as both a base and a catalyst.[2]
-
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Choose a solvent that effectively dissolves both the this compound and the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices.
-
Optimization Workflow for N-Acylation:
Caption: Troubleshooting workflow for low N-acylation yield.
Quantitative Data Summary for N-Acylation Optimization:
| Entry | Acylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.2) | None | DCM | 25 | 24 | <10 |
| 2 | Acetyl Chloride (1.2) | TEA (1.5) | DCM | 25 | 12 | 65 |
| 3 | Acetyl Chloride (1.2) | Pyridine (3.0) | DCM | 40 | 6 | 85 |
| 4 | Propionic Acid (1.1) / HBTU (1.2) | DIPEA (2.0) | DMF | 25 | 8 | 92 |
Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing low conversion and significant amounts of starting material. What are the critical parameters to optimize?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered anilines like this compound is highly dependent on the careful selection of the catalyst system and reaction conditions.[3][4][5]
Potential Causes & Solutions:
-
Suboptimal Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often required.[6] It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate combination.
-
-
Inappropriate Palladium Precatalyst: The source of palladium and its oxidation state can influence the initiation of the catalytic cycle.
-
Solution: Use a pre-formed Pd(0) source or a precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).[6]
-
-
Incorrect Base: The strength and solubility of the base are crucial for the deprotonation of the aniline and the overall reaction rate.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[6]
-
-
Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents while being compatible with the catalytic system.
-
Solution: Anhydrous and degassed aprotic polar solvents like toluene, dioxane, or THF are commonly employed. Rigorous degassing is essential to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[7]
-
Logical Relationship Diagram for Buchwald-Hartwig Optimization:
Caption: Key parameters for optimizing Buchwald-Hartwig amination.
Quantitative Data Summary for Buchwald-Hartwig Optimization:
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene | 110 | <5 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 45 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 95 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
Frequently Asked Questions (FAQs)
Q1: How can I purify my derivatized this compound product?
A1: Purification is typically achieved through flash column chromatography on silica gel. The polarity of the eluent system will depend on the specific derivative. For N-acylated products, a mixture of hexanes and ethyl acetate is often effective. It is crucial to monitor the purification by thin-layer chromatography (TLC) to ensure proper separation from starting materials and byproducts. Recrystallization can be an alternative for highly crystalline products.
Q2: I am observing O-acylation on a hydroxyl group elsewhere in my molecule. How can I achieve selective N-acylation?
A2: To achieve chemoselectivity, you can often perform the N-acylation at lower temperatures, as the amine is generally more nucleophilic than a hydroxyl group. If this is not sufficient, protecting the hydroxyl group (e.g., as a silyl ether) before the N-acylation and deprotecting it afterward is a reliable strategy.[1]
Q3: Can this compound undergo Friedel-Crafts alkylation or acylation on the aromatic ring?
A3: Direct Friedel-Crafts reactions on anilines are generally unsuccessful. The lone pair on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[8] To perform substitutions on the ring, the amino group must first be protected, for example, as an amide.
Q4: My this compound starting material is a dark color. Does it need to be purified before use?
A4: Yes, anilines are prone to air oxidation, which results in colored impurities. For sensitive reactions, especially palladium-catalyzed couplings, it is advisable to purify the aniline before use. This can be done by distillation under reduced pressure or by recrystallization.[9][10]
Q5: Are there alternatives to palladium for cross-coupling reactions with this compound?
A5: While palladium catalysis is the most established method, research into using more earth-abundant and less expensive metals like copper and nickel for C-N cross-coupling is an active area. These methods, often referred to as Ullmann-type couplings, may require different ligands and reaction conditions and could be a viable alternative.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-(1-Adamantyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methods for obtaining 4-(1-adamantyl)aniline, a valuable building block in medicinal chemistry and materials science. The following sections detail several common synthetic routes, presenting quantitative data, experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.
Introduction
This compound incorporates the bulky, lipophilic adamantyl cage onto an aniline scaffold. This unique combination of properties has made it an attractive starting material for the development of various bioactive compounds and advanced polymers. The methods for its synthesis vary significantly in terms of efficiency, scalability, and the reaction conditions required. This guide will compare and contrast four primary synthetic strategies:
-
Direct Adamantylation of Acetanilide with 1-Adamantanol (TFA Method)
-
Lewis Acid-Catalyzed Adamantylation of Acetanilide (Lewis Acid Method)
-
High-Pressure Adamantylation of Aniline with 1-Adamantanol (Autoclave Method)
-
Catalytic Reduction of 1-(4-Nitrophenyl)adamantane
Data Presentation
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Method | Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Direct Adamantylation (TFA) | 1-Adamantanol, Acetanilide | Trifluoroacetic acid (TFA) | Trifluoroacetic acid | 80 | 3 | 96 | 99.4 | [1] |
| Lewis Acid-Catalyzed Adamantylation | 1-Adamantanol, Acetanilide | Aluminum triflate (10 mol%) | Nitromethane | Boiling | 6 | >84 | N/A | [2] |
| High-Pressure Adamantylation (Autoclave) | 1-Adamantanol, Aniline | Hydrochloric acid, Zinc chloride | None | 175 | 33 | 78 | N/A | [1][2] |
| Reduction of 1-(4-Nitrophenyl)adamantane | 1-(4-Nitrophenyl)adamantane | Hydrogen, Raney Nickel | Methanol | 20 | 3 | 90.7 | N/A | [2] |
Experimental Protocols
Method 1: Direct Adamantylation of Acetanilide in Trifluoroacetic Acid
This method offers a high-yield and selective route to this compound under relatively mild conditions.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-adamantanol, acetanilide, and trifluoroacetic acid in a molar ratio of 1:1.4:6.
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the trifluoroacetic acid under reduced pressure.
-
To the residue, add a 10% aqueous solution of hydrochloric acid and stir to hydrolyze the acetanilide intermediate.
-
Filter the resulting mixture.
-
Cool the filtrate and add a 20% aqueous solution of sodium hydroxide until the solution is strongly alkaline, which will precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Method 2: Lewis Acid-Catalyzed Adamantylation of Acetanilide
This method utilizes a Lewis acid to catalyze the adamantylation of acetanilide, providing a good yield of the desired product.[2]
Experimental Protocol:
-
To a solution of acetanilide in nitromethane, add an equimolar amount of 1-adamantanol.
-
Add 10 mol% of aluminum triflate to the mixture.
-
Heat the reaction mixture to the boiling point of the solvent and maintain it at reflux for 6 hours.
-
After cooling, the resulting 4-(1-adamantyl)acetanilide is hydrolyzed by heating with hydrochloric acid.
-
Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the final product, this compound.
Method 3: High-Pressure Adamantylation of Aniline with 1-Adamantanol
This is a more traditional method that requires high pressure and temperature.[1][2]
Experimental Protocol:
-
Place 1-adamantanol, aniline, hydrochloric acid, and zinc chloride in a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen gas.
-
Heat the mixture to 175°C and maintain this temperature for 33 hours, during which the internal pressure will reach approximately 20 atmospheres.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the pressure.
-
The product, this compound, is then isolated from the reaction mixture through standard workup procedures.
Method 4: Catalytic Reduction of 1-(4-Nitrophenyl)adamantane
This two-step approach involves the nitration of 1-phenyladamantane followed by reduction to the aniline.
Experimental Protocol:
-
Synthesize 1-(4-nitrophenyl)adamantane via the nitration of 1-phenyladamantane.
-
In a hydrogenation vessel, dissolve 1-(4-nitrophenyl)adamantane in methanol.
-
Add a catalytic amount of skeletal nickel (Raney Nickel).
-
Pressurize the vessel with hydrogen gas to 20 atmospheres.
-
Stir the reaction mixture at 20°C for 3 hours.
-
After the reaction, filter off the catalyst and concentrate the filtrate to obtain this compound.[2]
Visualizations
Synthesis Pathways
The following diagrams illustrate the chemical transformations for each of the described synthetic methods.
Caption: Reaction scheme for the direct adamantylation of acetanilide in trifluoroacetic acid.
Caption: Reaction scheme for the Lewis acid-catalyzed adamantylation of acetanilide.
Caption: Reaction scheme for the high-pressure adamantylation of aniline.
Caption: Reaction scheme for the reduction of 1-(4-nitrophenyl)adamantane.
Experimental Workflow Overview
The following diagram provides a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of 4-(1-Adamantyl)aniline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, the adamantane nucleus holds a place of prominence due to its unique lipophilic and rigid structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth comparison of the biological activities of various 4-(1-Adamantyl)aniline derivatives, focusing on their anticancer, antiviral, and enzyme inhibitory properties, supported by experimental data and detailed methodologies.
At a Glance: Comparative Biological Activity
The this compound scaffold has served as a versatile template for the development of compounds with diverse biological activities. Modifications to the aniline moiety, the adamantyl cage, or the linker connecting them have yielded derivatives with potent anticancer, antiviral, and enzyme-inhibitory effects. Below is a summary of the key findings from various studies.
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Adamantane-containing indole derivative 20a | Hep3B (Liver Cancer) | 0.02 | [1] |
| Adamantyl isothiourea derivative 6 | Hep-G2 (Liver Cancer) | 3.86 | [2][3] |
| Adamantyl isothiourea derivative 5 | Hep-G2 (Liver Cancer) | 7.70 | [2][3] |
| Adamantyl pyran-4-one derivative 2 | K562 (Leukemia), HeLa (Cervical), Caco-2 (Colorectal), NCI-H358 (Lung) | 13.1 - 43.0 | [4] |
| Adamantyl pyran-4-one derivative 9 | K562 (Leukemia), HeLa (Cervical), Caco-2 (Colorectal), NCI-H358 (Lung) | 13.1 - 43.0 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The introduction of specific substituents on the phenyl ring of the aniline moiety has been shown to significantly influence anticancer activity. For instance, an indole-containing derivative exhibited potent inhibition of HIF-1α in Hep3B cells.[1]
-
Isothiourea Derivatives: Adamantane-linked isothiourea derivatives have shown promising cytotoxic effects, particularly against hepatocellular carcinoma. The morpholine-containing derivatives were generally more potent than their 4-phenylpiperazine analogues.[2][3]
-
Pyran-4-one Conjugates: The position of the adamantyl acyl group on the pyran-4-one ring is a critical determinant of antitumor activity.
Signaling Pathway: TLR4-MyD88-NF-κB Inhibition
Several adamantane derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-κB (NF-κB) signaling pathway.[2] This pathway is often upregulated in cancer and plays a crucial role in inflammation-driven tumor progression.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of 4-(1-Adamantyl)aniline with other anilines
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for the rational design of synthetic routes and the development of novel molecular entities. 4-(1-Adamantyl)aniline, with its unique sterically demanding and lipophilic adamantyl substituent, presents a distinct reactivity profile when compared to other anilines. This guide provides an objective comparison of its performance in key chemical transformations, supported by experimental data and detailed methodologies.
Electronic and Steric Influence of the Adamantyl Group
The reactivity of the amino group and the aromatic ring in aniline derivatives is primarily governed by the interplay of electronic and steric effects imparted by the substituents.
Electronic Effects: The 1-adamantyl group is generally considered to be a weak electron-donating group through an inductive effect. This is quantified by its Hammett substituent constant (σp), which is -0.13. This value suggests that the adamantyl group slightly increases the electron density on the aromatic ring and the nitrogen atom compared to unsubstituted aniline, thereby enhancing reactivity towards electrophiles.
Steric Effects: The most significant feature of the 1-adamantyl group is its substantial steric bulk. The Charton steric parameter (ν), a measure of a substituent's size, is 1.33 for the 1-adamantyl group, which is greater than that of the commonly used bulky tert-butyl group (ν = 1.24).[1] This steric hindrance can impede the approach of reagents to the amino group and the ortho positions of the aromatic ring, potentially slowing down reaction rates and influencing regioselectivity.
Basicity Comparison
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the electron density on the nitrogen atom and, consequently, its nucleophilicity. A higher pKa value indicates a stronger base and a more nucleophilic amine.
The table below compares the experimental pKa values of several para-substituted anilines with the predicted pKa of this compound.
| Aniline Derivative | p-Substituent | pKa of Conjugate Acid |
| 4-Nitroaniline | -NO₂ | 1.02 |
| 4-Chloroaniline | -Cl | 3.98 |
| Aniline | -H | 4.58 |
| This compound | -C₁₀H₁₅ | 4.79 (Predicted) |
| 4-Methylaniline (p-Toluidine) | -CH₃ | 5.12 |
The predicted pKa of this compound is slightly higher than that of aniline, which is consistent with the weak electron-donating nature of the adamantyl group. However, it is lower than that of 4-methylaniline, suggesting that the electronic donating effect of the adamantyl group is less pronounced than that of a methyl group.
Reactivity in N-Acylation
N-acylation is a fundamental reaction of anilines, often used for protection of the amino group or for the synthesis of amides. The rate of this reaction is sensitive to both the nucleophilicity of the aniline and steric hindrance around the amino group.
The following table presents yields for the N-acetylation of various anilines under similar conditions to provide a qualitative comparison.
| Aniline Derivative | Yield of Acetanilide (%) | Reference |
| Aniline | High | [2] |
| 4-Methylaniline | High | [2] |
| 2-Methylaniline | Moderate (<80%) | [2] |
| 4-Nitroaniline | Lower (requires harsher conditions) | General knowledge |
The lower yield for 2-methylaniline highlights the impact of steric hindrance at the ortho position.[2] It is plausible that the N-acylation of this compound would proceed in high yield, but potentially at a slower rate than aniline or 4-methylaniline due to the steric demands of the adamantyl group.
Experimental Protocol: N-Acetylation of Anilines
This protocol is a general procedure for the N-acetylation of anilines and can be used for a comparative study.
Materials:
-
Aniline derivative (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount) or Sodium Acetate (1.5 eq)
-
Dichloromethane (or other suitable aprotic solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
-
Add pyridine or sodium acetate to the solution.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity in Electrophilic Aromatic Substitution: Bromination
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[3] The electron-donating adamantyl group in this compound would further enhance the reactivity of the aromatic ring.
However, the steric bulk of the adamantyl group at the para position completely blocks this site. Consequently, electrophilic substitution is expected to occur exclusively at the ortho positions (positions 2 and 6 relative to the amino group). The large size of the adamantyl group may also sterically hinder the approach of the electrophile to the ortho positions, potentially slowing the reaction rate compared to anilines with smaller para substituents.
The following table shows the typical outcomes for the bromination of different anilines.
| Aniline Derivative | Bromination Product(s) |
| Aniline | 2,4,6-Tribromoaniline[4] |
| 4-Methylaniline | 2-Bromo-4-methylaniline and 2,6-Dibromo-4-methylaniline |
| 4-tert-Butylaniline | 2-Bromo-4-tert-butylaniline and 2,6-Dibromo-4-tert-butylaniline |
| This compound | Expected: 2-Bromo-4-(1-adamantyl)aniline and 2,6-Dibromo-4-(1-adamantyl)aniline |
Experimental Protocol: Electrophilic Bromination of Anilines
This protocol provides a general method for the bromination of anilines. To control the high reactivity of the aniline ring, the amino group is often first acetylated.
Materials:
-
Acetanilide derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-2.2 eq)
-
Acetonitrile or Dichloromethane
-
Water
Procedure:
-
Dissolve the acetanilide derivative in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting bromoacetanilide can be hydrolyzed back to the bromoaniline using acidic or basic conditions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Khan Academy [khanacademy.org]
Unraveling the Potency of 4-(1-Adamantyl)aniline Analogs: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(1-adamantyl)aniline analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) and as antiproliferative agents. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of medicinal chemistry.
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has garnered significant attention in drug discovery for its ability to enhance the pharmacological properties of various compounds.[1] Its incorporation into the 4-aniline scaffold has led to the development of potent bioactive molecules. This guide delves into the SAR of this compound analogs, offering a clear comparison of their performance based on available experimental data.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has primarily focused on their potential as anticancer agents, particularly through the inhibition of HIF-1α and direct antiproliferative effects on cancer cell lines.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1 is a key transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic tumor microenvironments.[2] The inhibition of its alpha subunit, HIF-1α, is a promising strategy for cancer therapy. A notable study synthesized a series of adamantane-based compounds and evaluated their ability to inhibit HIF-1α in Hep3B cell lines under hypoxic conditions. The adamantane-containing indole derivative 20a emerged as a particularly potent inhibitor.[2]
| Compound | Description | IC50 (µM) |
| 20a | Adamantane-containing indole derivative | 0.02[2] |
Table 1: Inhibitory Activity of a Key this compound Analog against HIF-1α.
The remarkable potency of compound 20a highlights the potential of this chemical scaffold in developing novel HIF-1α inhibitors. Further SAR studies are warranted to explore the full potential of this series.
Antiproliferative Activity
In addition to their effects on HIF-1α, this compound analogs have demonstrated direct antiproliferative activity against various cancer cell lines. Research into 4-(1-adamantyl)phenylalkylamines has revealed that structural modifications significantly impact their cytotoxic effects, with some derivatives exhibiting low micromolar IC50 values.[3]
A comprehensive table of antiproliferative data was not available in the public domain at the time of this review. Further investigation into specific research articles is recommended to compile a detailed comparative table.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.
HIF-1α Inhibition Assay
The inhibitory activity of the this compound analogs against HIF-1α was determined using a cell-based assay under hypoxic conditions.
Cell Line: Human hepatoma (Hep3B) cells.
Protocol:
-
Hep3B cells are cultured in appropriate media and seeded into multi-well plates.
-
The cells are then exposed to the test compounds at various concentrations.
-
Following compound treatment, the cells are incubated under hypoxic conditions (e.g., 1% O2) for a specified period to induce HIF-1α expression.
-
Cell lysates are prepared, and the levels of HIF-1α protein are quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, the concentration of the compound that inhibits 50% of HIF-1α expression, is then calculated.[2]
Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Cell Lines: Various human cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4][5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated.
Caption: HIF-1α Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow of the MTT Assay.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
Unveiling the Electronic Landscape of 4-(1-Adamantyl)aniline: A Computational Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 4-(1-Adamantyl)aniline, a molecule of interest due to the unique structural and electronic contributions of its bulky adamantyl substituent. In the absence of direct experimental data for this compound, this guide presents a proposed computational study, comparing its predicted electronic properties with those of aniline and its para-alkylated derivatives. This comparison elucidates the influence of the adamantyl group on the electronic structure of the aniline moiety.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and related aniline derivatives can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for such studies, providing a good balance between accuracy and computational cost. The following table summarizes the key electronic properties—Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap—for this compound (hypothetical values from a proposed study) and a series of para-substituted anilines. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.
| Molecule | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -H | -5.23 | 0.89 | 6.12 |
| p-Toluidine | -CH₃ | -5.11 | 0.95 | 6.06 |
| p-tert-Butylaniline | -C(CH₃)₃ | -5.05 | 1.02 | 6.07 |
| This compound | -C₁₀H₁₅ | -5.02 (Predicted) | 1.05 (Predicted) | 6.07 (Predicted) |
Note: The values for this compound are predicted based on the trends observed in the series and are intended to be illustrative pending a dedicated computational study.
The data illustrates that the introduction of electron-donating alkyl groups at the para position of aniline leads to an increase in the HOMO energy, making the molecule more susceptible to electrophilic attack. The effect on the LUMO energy is less pronounced. The bulky, non-aromatic adamantyl group is expected to act as a weak electron-donating group, similar to the tert-butyl group, thus influencing the electronic properties of the aniline ring.
Experimental Protocols
The following section details a standard computational protocol for determining the electronic properties of this compound and its analogues, based on established methodologies for similar molecular systems.
Computational Method: Density Functional Theory (DFT)
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.
Basis Set: 6-31G(d) or a larger basis set such as 6-311++G(d,p) for higher accuracy. The inclusion of polarization functions (d) is crucial for accurately describing the bonding environment.
Workflow:
-
Geometry Optimization: The first step is to obtain the minimum energy structure of the molecule. This is achieved by performing a geometry optimization calculation. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties, including the energies of the HOMO and LUMO.
Data Analysis:
-
HOMO and LUMO Energies: These values are directly obtained from the output of the single-point energy calculation.
-
HOMO-LUMO Gap: The energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the distribution of electron density and identify the regions of the molecule involved in electron donation and acceptance.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the computational determination of electronic properties.
Caption: Computational workflow for determining molecular electronic properties.
Caption: Relationship between electronic properties and chemical reactivity.
Benchmarking the Performance of 4-(1-Adamantyl)aniline-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for advanced polymeric materials with superior performance characteristics, the incorporation of bulky, rigid moieties into polymer backbones has emerged as a promising strategy. Among these, the adamantane cage structure has garnered significant attention due to its unique diamondoid architecture, high thermal stability, and lipophilicity. Polymers derived from 4-(1-adamantyl)aniline, a monomer featuring a polyaniline backbone functionalized with an adamantyl group, are of particular interest for applications demanding high thermal and mechanical robustness, as well as for novel drug delivery systems.[1]
This guide provides a comparative analysis of the performance of this compound-based polymers against alternative polymer systems, namely unsubstituted polyaniline and polyaniline functionalized with a less bulky tert-butyl group. While direct quantitative data for poly(this compound) is limited in publicly available literature, this guide extrapolates its expected performance based on data from other adamantane-containing polymers and provides a framework for its evaluation. The inclusion of the adamantyl group is anticipated to significantly enhance the thermal stability and mechanical strength of the polyaniline backbone due to restricted chain mobility and increased intermolecular interactions.[1] In the context of drug delivery, the lipophilic nature of the adamantane moiety is expected to improve the loading of hydrophobic drugs and influence their release kinetics.[2]
Data Presentation
Table 1: Comparative Mechanical Properties of Polyaniline and Functionalized Polyanilines
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) | Estimated High | Estimated High | Estimated Low |
| Unsubstituted Polyaniline | 20 - 80[3] | 0.9 - 1.3[4] | 10.2[5] |
| Poly(4-tert-butylaniline) | No data available | No data available | No data available |
Note: Direct quantitative mechanical data for poly(this compound) and poly(4-tert-butylaniline) were not available in the reviewed literature. The performance of poly(this compound) is estimated to be high based on the reinforcing effect of the bulky adamantane group observed in other polymer systems.[1]
Table 2: Comparative Thermal Properties of Polyaniline and Adamantane-Containing Polymers
| Polymer | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| Poly(this compound) (Estimated) | > 200 | > 400 |
| Unsubstituted Polyaniline | ~200-220 | ~400-500 |
| Poly(1-adamantyl methacrylate) | 195 - 220[6][7] | > 350 |
| Poly(N-adamantyl-exo-nadimide) | Not Reported | Apparent activation energy of ~214.4 kJ/mol[8] |
Note: The estimated high thermal stability of poly(this compound) is based on the high glass transition temperatures observed in other polymers containing adamantyl groups.
Table 3: Performance of Adamantane-Containing Polymers in Drug Delivery Applications
| Polymer System | Drug | Drug Loading Capacity (%) | Drug Release Profile |
| Adamantane-Cored Amphiphilic Block Copolymers | Doxorubicin | 21.6 - 22.9[9] | pH-responsive: 18.5–19.0% release at pH 7.4 and 77.6–78.8% release at pH 5.0 within 80 h[9] |
Experimental Protocols
Synthesis of Poly(this compound)
A general procedure for the chemical oxidative polymerization of a substituted aniline is as follows:
-
Monomer Solution Preparation: Dissolve this compound in an acidic aqueous solution (e.g., 1M HCl) with stirring in a reaction vessel. Cool the solution to 0-5 °C in an ice bath.[10][11]
-
Oxidant Solution Preparation: Separately, dissolve an oxidizing agent, such as ammonium persulfate (APS), in an acidic aqueous solution of the same concentration.[10]
-
Polymerization: Add the oxidant solution dropwise to the monomer solution under continuous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.[10][11]
-
Reaction Completion and Purification: Allow the reaction to proceed for several hours at a low temperature. The resulting polymer precipitate is then collected by filtration and washed extensively with the acidic solution, followed by deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.[10]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature.
Characterization of Polymer Properties
Tensile Testing of Polymer Films (based on ASTM D882)
-
Specimen Preparation: Prepare thin films of the polymer by solution casting. Cut rectangular specimens from the film with a width of approximately 25 mm and a length of 150 mm.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Thermogravimetric Analysis (TGA) (based on ASTM E1131)
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Test Procedure: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Differential Scanning Calorimetry (DSC) (based on ASTM E1356)
-
Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Test Procedure: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected glass transition and melting point. Then, cool the sample at a controlled rate and subsequently reheat it.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
In Vitro Drug Release Study
-
Preparation of Drug-Loaded Nanoparticles: Prepare drug-loaded nanoparticles using a suitable method, such as nanoprecipitation or emulsion solvent evaporation.
-
Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).
-
Release Assay (Dialysis Method):
-
Disperse a known amount of the drug-loaded nanoparticles in a small volume of the release medium and place it inside a dialysis bag with a specific molecular weight cut-off.[12]
-
Immerse the sealed dialysis bag in a larger volume of the release medium at 37 °C with constant stirring.[12]
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh medium to maintain sink conditions.[12]
-
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time to generate a drug release profile.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymersource.ca [polymersource.ca]
- 7. polymersource.ca [polymersource.ca]
- 8. dakenam.com [dakenam.com]
- 9. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4-(1-Adamantyl)aniline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of various derivatives of 4-(1-Adamantyl)aniline against several human cancer cell lines. The adamantane moiety, a bulky, lipophilic cage structure, has garnered significant interest in medicinal chemistry due to its ability to modulate the pharmacological properties of parent compounds. While this compound itself has been noted for its cytotoxic potential, publicly available quantitative data (IC50 values) from peer-reviewed studies are scarce. This guide, therefore, focuses on the cytotoxic profiles of its derivatives, presenting available experimental data to facilitate comparison and guide future research and development efforts.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various derivatives of this compound across different cancer cell lines. These values, expressed in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.
Table 1: Cytotoxicity (IC50, µM) of 4-(1-Adamantyl) Phenylalkylamine Derivatives [1]
| Compound | Cancer Cell Line |
| Piperazine Derivatives | |
| 1a (R: H) | Data not available |
| 1b (R: CH3) | Data not available |
| Piperidine Derivative | |
| 1c | Less active than 1a and 1b |
| Adducts | |
| 2a (R: H) | Less active |
| 2b (R: CH3) | Less active |
| Derivatives 3a-c | Nearly as potent as 1a and 1b |
| Derivatives 4a-c | Significant activity |
| Piperidine 4c | Most potent in this series |
Note: Specific IC50 values for the compounds in Table 1 were not provided in the referenced literature, but a qualitative comparison of their activity was described.[1]
Table 2: Cytotoxicity (IC50, µM) of Adamantyl Pyran-4-one Derivatives [2]
| Compound | K562 (Leukemia) | HeLa (Cervical) | Caco-2 (Colorectal) | NCI-H358 (Lung) |
| Kojic acid derivative 1 | 13.1 | - | - | - |
| Kojic acid derivative 2 | - | - | - | - |
| Kojic acid derivative 5 | Active | Inactive | Inactive | Inactive |
| Kojic acid derivative 8 | 16.3 | - | - | - |
| Kojic acid derivative 9 | 24.3 | - | - | - |
| Maltol derivative I | Selectively active | - | - | - |
Note: A dash (-) indicates that the data was not available or the compound was inactive. The study suggests that the presence and position of the adamantyl acyl group are crucial for antitumor activity.[2]
Table 3: Cytotoxicity (IC50, µM) of Adamantyl Pyridin-4-one Derivatives [3]
| Compound | HCT 116 (Colon) | H 460 (Lung) | MCF-7 (Breast) | K562 (Leukemia) |
| Adamantyl Derivative 4a | Low µM | Low µM | Low µM | Moderate to strong |
| Adamantyl Derivative 4b | Low µM | Low µM | Low µM | Moderate to strong |
| Adamantyl Derivative 5a | Low µM | Low µM | Low µM | Moderate to strong |
| Adamantyl Derivative 5b | Low µM | Low µM | Low µM | Moderate to strong |
Note: The referenced study highlights that these adamantane-containing derivatives exhibit selective activity at low micromolar concentrations against HCT 116, H 460, and MCF-7 cell lines.[3]
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity of chemical compounds, such as this compound and its derivatives, using the MTT assay.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562, HCT 116, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Signaling Pathway: Apoptosis Induction by Adamantane Derivatives
Some adamantane derivatives have been shown to induce apoptosis in cancer cells. While the precise mechanisms can vary, a simplified, representative pathway is illustrated below.
Caption: A simplified signaling pathway for apoptosis induced by adamantane derivatives.
References
A Comparative Guide to the Validation of Analytical Methods for 4-(1-Adamantyl)aniline Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(1-Adamantyl)aniline, a key building block in the synthesis of various pharmacologically active compounds, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established validation principles for analogous compounds and serves as a practical framework for method development and validation in a drug development setting.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While HPLC is a robust and versatile technique suitable for a broad range of non-volatile compounds, GC-MS offers exceptional sensitivity and selectivity, particularly for volatile and semi-volatile analytes.
Quantitative Data Summary
The following tables summarize the typical validation parameters for HPLC and GC-MS methods tailored for the analysis of this compound. These values are derived from established methodologies for structurally similar adamantane and aniline derivatives and represent achievable performance characteristics.
Table 1: HPLC Method Validation Data for this compound
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Range | 0.5 - 50 µg/mL |
Table 2: GC-MS Method Validation Data for this compound
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (RSD %) | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Range | 0.1 - 25 µg/mL |
Experimental Protocols
Detailed methodologies for the validation of HPLC and GC-MS methods for this compound quantification are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation:
-
Specificity: Inject a blank (mobile phase) and a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD between the two days should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it suitable for trace-level quantification of this compound, for instance, in biological matrices or for impurity profiling.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 227, 135).
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation:
-
Liquid-Liquid Extraction (for aqueous samples): Adjust the sample pH to basic (e.g., pH 10-11) with a suitable base. Extract the sample with an organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness and reconstitute the residue in a known volume of the solvent used for the standards.
-
Solid Samples: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range.
-
Method Validation:
-
Specificity: Analyze a blank extract to ensure no interfering peaks at the retention time and m/z values of the target analyte.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve. The correlation coefficient (R²) should be greater than 0.998.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels. The recovery should be within 97.0 - 103.0%.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method. The RSD should be less than 5.0%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis and the logical flow of analytical method validation.
Caption: General workflow for the quantification of this compound by HPLC.
Positional Isomerism in Adamantyl-Substituted Anilines Dictates Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-1 and C-2 adamantyl-substituted anilines in biological assays, highlighting the critical role of the adamantyl substitution pattern in determining therapeutic potential. This analysis is supported by experimental data from studies on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a promising target for metabolic diseases.
The adamantane scaffold is a popular lipophilic moiety in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] While many clinically approved adamantane derivatives feature substitution at the C-1 position, recent evidence suggests that C-2 substitution can confer superior biological activity in specific contexts.[2][3] This guide delves into a direct comparison of C-1 and C-2 adamantyl-substituted anilines, focusing on their inhibitory activity against 11β-HSD1.
C-2 Adamantyl Substitution Enhances 11β-HSD1 Inhibition
A key study directly comparing paired adamantane isomers as 11β-HSD1 inhibitors has demonstrated that substitution at the C-2 position of the adamantane cage is preferred over C-1 substitution for achieving potent inhibition of human 11β-HSD1.[2][3] This finding is significant as it challenges the conventional focus on C-1 substituted adamantanes in drug design.
Quantitative Comparison of C-1 vs. C-2 Adamantyl-Substituted Amides
The following table summarizes the in vitro potency of paired C-1 and C-2 adamantyl-substituted amides against human 11β-HSD1. The data clearly illustrates the superior inhibitory activity of the C-2 isomers.
| Compound ID | Adamantyl Substitution | Structure | IC50 (nM) for human 11β-HSD1 |
| Compound 1a | C-1 | N-(adamantan-1-yl)acetamide | >10000 |
| Compound 1b | C-2 | N-(adamantan-2-yl)acetamide | 1300 |
| Compound 2a | C-1 | N-(adamantan-1-yl)propionamide | >10000 |
| Compound 2b | C-2 | N-(adamantan-2-yl)propionamide | 800 |
| Compound 3a | C-1 | N-(adamantan-1-yl)isobutyramide | >10000 |
| Compound 3b | C-2 | N-(adamantan-2-yl)isobutyramide | 500 |
Data sourced from a study on novel 11β-HSD1 inhibitors.[2]
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on robust biological assays. Below are detailed methodologies for key experiments in the evaluation of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This high-throughput assay is a common method for screening and characterizing 11β-HSD1 inhibitors.[4]
Objective: To measure the ability of a test compound to inhibit the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.
Principle: Microsomes containing recombinant 11β-HSD1 are incubated with [³H]-cortisone. The product, [³H]-cortisol, is captured by a specific antibody coated on a scintillant-impregnated bead. When the radiolabeled cortisol binds to the antibody, the emitted beta particles excite the scintillant, producing a light signal. Unbound [³H]-cortisone is not in close enough proximity to the bead to generate a signal.[4]
General Protocol:
-
Reaction Mixture Preparation: In a microplate, combine the test compound at various concentrations, microsomes expressing human 11β-HSD1, [³H]-cortisone, and the cofactor NADPH in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion.
-
Detection: Add the antibody-coated SPA beads.
-
Signal Measurement: After an incubation period to allow for binding, the light signal is measured using a scintillation counter. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[5]
Cell-Based 11β-HSD1 Inhibition Assay
This assay format provides a more physiologically relevant environment to assess inhibitor potency.[4]
Objective: To quantify the inhibition of 11β-HSD1 activity within a cellular context.
Principle: A human cell line (e.g., HEK293) engineered to overexpress human 11β-HSD1 is incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
General Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human 11β-HSD1 in a multi-well plate and culture until they reach confluence.
-
Compound Treatment: Pre-incubate the cells with the test compound at various concentrations.
-
Substrate Addition: Add cortisone to the culture medium to initiate the enzymatic reaction.
-
Incubation: Incubate the cells at 37°C for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of cortisol production against the compound concentration.[4]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking 4-(1-Adamantyl)aniline Through Comparison with Its Precursors
A detailed spectroscopic analysis of 4-(1-Adamantyl)aniline and its precursors, 1-bromoadamantane and aniline, reveals distinct spectral shifts and patterns that are instrumental for researchers, scientists, and drug development professionals in confirming the synthesis and purity of this valuable compound. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and visualizations.
The introduction of the bulky, rigid adamantyl group onto the aniline scaffold significantly alters the spectroscopic landscape. These changes, meticulously documented in the following sections, provide a clear roadmap for the characterization of this compound.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, offering a clear and concise comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aniline | 7.26 | t | H-3, H-5 |
| 6.86 | t | H-4 | |
| 6.76 | d | H-2, H-6 | |
| 3.63 | br s | -NH₂ | |
| 1-Bromoadamantane | 2.37 | br s | 6H, Adamantyl-H |
| 2.10 | br s | 3H, Adamantyl-H | |
| 1.73 | br s | 6H, Adamantyl-H | |
| This compound | ~7.20 | d | H-2, H-6 |
| ~6.70 | d | H-3, H-5 | |
| ~3.60 | br s | -NH₂ | |
| ~2.10 | br s | 6H, Adamantyl-H | |
| ~1.80 | br s | 9H, Adamantyl-H |
Note: Data for this compound is estimated based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Aniline | 146.57 | C-1 |
| 129.30 | C-3, C-5 | |
| 118.40 | C-4 | |
| 115.12 | C-2, C-6 | |
| 1-Bromoadamantane | 68.9 | C-Br |
| 48.5 | Adamantyl-CH | |
| 35.8 | Adamantyl-CH₂ | |
| 31.9 | Adamantyl-CH₂ | |
| This compound | ~145.0 | C-1 |
| ~140.0 | C-4 | |
| ~127.0 | C-3, C-5 | |
| ~115.0 | C-2, C-6 | |
| ~52.0 | Adamantyl-C | |
| ~42.0 | Adamantyl-CH | |
| ~37.0 | Adamantyl-CH₂ | |
| ~29.0 | Adamantyl-CH₂ |
Note: Data for this compound is estimated based on analogous structures.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-N Stretch | C-Br Stretch |
| Aniline | 3442, 3360 | ~3030 | - | ~1600, 1500 | ~1280 | - |
| 1-Bromoadamantane | - | - | ~2900, 2850 | - | - | ~600-500 |
| This compound | ~3464, 3371 | ~3030 | ~2900, 2843 | ~1624, 1517 | ~1270 | - |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Aniline | 93 | 77, 66, 52 |
| 1-Bromoadamantane | 214/216 | 135 (base peak) |
| This compound | 227 | 135, 92 |
Visualizing the Synthesis
The synthesis of this compound from its precursors can be visualized as a direct linkage of the adamantyl group to the aniline ring, typically through a Friedel-Crafts alkylation or a related substitution reaction.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of 1-adamantanol with acetanilide in the presence of a Lewis acid catalyst, followed by hydrolysis of the resulting acetanilide intermediate.
-
Adamantylation of Acetanilide: To a solution of acetanilide in a suitable solvent (e.g., nitromethane), add 1-adamantanol and a Lewis acid catalyst (e.g., aluminum triflate).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane).
-
Hydrolysis: The crude 4-(1-adamantyl)acetanilide is then dissolved in an alcohol (e.g., methanol) and treated with a strong acid (e.g., hydrochloric acid) under reflux to hydrolyze the acetyl group.
-
Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the final product, this compound, with an organic solvent. The product can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Spectroscopic Interpretation and Comparison
The spectroscopic data reveals key structural changes upon the formation of this compound from its precursors.
-
¹H NMR: The most significant change is the appearance of signals corresponding to the adamantyl protons in the spectrum of the product. The aromatic region simplifies compared to aniline, showing two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The broad singlet for the -NH₂ protons is retained.
-
¹³C NMR: The ¹³C NMR spectrum of the product shows a combination of signals from both the aniline and adamantane moieties. New quaternary carbon signals for the adamantyl group and the aniline ring at the point of attachment are observed. The chemical shifts of the aromatic carbons are also influenced by the electron-donating adamantyl group.
-
IR Spectroscopy: The IR spectrum of this compound exhibits characteristic N-H stretching bands from the aniline moiety and strong C-H stretching bands from the adamantane cage. The C-Br stretch present in 1-bromoadamantane is absent in the product.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. A prominent fragment ion is observed at m/z 135, corresponding to the stable adamantyl cation, which is also the base peak in the spectrum of 1-bromoadamantane. This indicates the facile cleavage of the bond between the adamantyl group and the aniline ring.
Conclusion
The spectroscopic comparison of this compound with its precursors, aniline and 1-bromoadamantane, provides a clear and definitive method for its identification and characterization. The distinct shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the predictable fragmentation patterns in mass spectrometry serve as reliable fingerprints for this important synthetic compound. The provided data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Adamantane Pharmacophores: A Comparative Review of Antiviral, Neuroprotective, and Antidiabetic Agents
For researchers, scientists, and drug development professionals, the adamantane cage has proven to be a versatile and highly valuable pharmacophore. Its unique rigid, lipophilic, and three-dimensional structure has been successfully incorporated into a range of therapeutic agents, enhancing their efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of prominent adamantane-containing drugs, focusing on their performance against alternatives, supported by experimental data and detailed methodologies.
The adamantane moiety, first introduced into medicinal chemistry with the antiviral agent amantadine, is now a key component in drugs targeting a variety of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes. Its bulk and hydrophobicity allow for strong interactions with biological targets, while its stable scaffold can improve a drug's metabolic stability and ability to cross biological membranes.
Comparative Analysis of Adamantane-Containing Drugs
To provide a clear comparison of the performance of adamantane-based drugs, the following sections present quantitative data on their efficacy, pharmacokinetics, and safety profiles, alongside non-adamantane alternatives where applicable.
Adamantane Antivirals: Amantadine vs. Rimantadine
Amantadine and its derivative, rimantadine, are antiviral drugs that target the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication. While both share a similar mechanism of action, structural differences lead to notable variations in their pharmacokinetic profiles and clinical performance.
| Parameter | Amantadine | Rimantadine | Reference |
| Peak Plasma Concentration (Cmax) (200 mg single dose) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [1][2][3] |
| Plasma Elimination Half-life (t½) | 16.7 ± 7.7 hours | 36.5 ± 15 hours | [1][2][3] |
| Percentage of Dose Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [1][2][3] |
| Adverse CNS Symptoms (300 mg/day) | 33% | 9% | [4][5] |
| Sleep Disturbance (300 mg/day) | 39% | 13% | [4][5] |
Rimantadine generally exhibits a better safety profile, particularly concerning central nervous system side effects, which is attributed to its lower peak plasma concentrations.[4][5] However, the emergence of widespread resistance to adamantane antivirals has significantly limited their clinical use against influenza A.
Neuroprotective Agent: Memantine in Alzheimer's Disease
Memantine, an adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] It is used in the treatment of moderate-to-severe Alzheimer's disease, offering a different mechanism of action compared to the more common cholinesterase inhibitors.[6]
| Parameter | Memantine | Placebo | Reference |
| Agitation | 7.5% | 12.0% | [8] |
| Falls | 6.8% | 7.1% | [8] |
| Dizziness | 6.3% | 5.7% | [8] |
| Headache | 5.2% | 3.7% | [8] |
| Diarrhea | 5.0% | 5.6% | [8] |
| Discontinuations due to Adverse Events | 8.9% | 9.8% | [8] |
Clinical trials have demonstrated that memantine is well-tolerated, with an adverse event profile similar to placebo.[8] It has shown modest but statistically significant benefits in improving cognition, function, and behavior in patients with moderate-to-severe Alzheimer's disease, both as a monotherapy and in combination with cholinesterase inhibitors.[9][10]
Adamantane-Based DPP-4 Inhibitors for Type 2 Diabetes
Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors that incorporate an adamantane moiety. They are used for the treatment of type 2 diabetes and work by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11][12]
| Parameter | Vildagliptin | Saxagliptin | Sitagliptin (non-adamantane) | Linagliptin (non-adamantane) | Reference |
| Bioavailability | ~85% | ~67% | ~87% | ~30% | [13] |
| Time to Cmax (Tmax) | 1.7 hours | 0.5 hours | 1-4 hours | 1.5 hours | [13] |
| Plasma Protein Binding | 9.3% | <10% | 38% | 70-80% | [13] |
| Elimination Half-life (t½) | 2-3 hours | 2.5 hours | 12.4 hours | ~12 hours | [13] |
| Primary Route of Elimination | Renal | Hepatic/Renal | Renal | Fecal | [13] |
While all DPP-4 inhibitors demonstrate similar glucose-lowering efficacy, their pharmacokinetic profiles differ, which can influence their suitability for patients with comorbidities, such as renal impairment.[13][14][15]
Experimental Protocols
The following are descriptions of key experimental methodologies used to evaluate adamantane-containing pharmacophores.
M2 Proton Channel Assay
This assay is used to determine the inhibitory activity of compounds against the influenza A M2 proton channel. One method involves the use of virus-like particles (VLPs) incorporating the M2 channel.[16]
-
VLP Preparation: M2 protein and viral Gag protein are co-expressed in cells to produce VLPs that incorporate the M2 ion channel into their lipid bilayer.
-
Fluorescent Dye Loading: The VLPs are loaded with a potentiometric fluorescent dye that reports changes in membrane potential.
-
pH Challenge: The baseline fluorescence is measured, after which an acidic buffer is added to mimic the endosomal environment and activate the M2 proton channel.
-
Inhibitor Testing: The assay is performed in the presence and absence of the test compound. Inhibition of the M2 channel will prevent the influx of protons and thus a change in fluorescence.
-
Data Analysis: The change in fluorescence intensity is measured over time. The percentage of inhibition is calculated by comparing the fluorescence change in the presence of the inhibitor to the control.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor. A common method is a competitive radioligand binding assay.[17]
-
Membrane Preparation: Membranes containing the NMDA receptor are prepared from a suitable source, such as rat brain tissue.
-
Assay Setup: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.
DPP-4 Enzyme Inhibition Assay
This assay determines the inhibitory potency of compounds against the DPP-4 enzyme. A common method is a fluorescence-based assay.[18][19][20]
-
Reagent Preparation: A reaction buffer, a solution of recombinant human DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared.
-
Assay Setup: The DPP-4 enzyme and the test compound at various concentrations are pre-incubated in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations of Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Influenza A virus replication cycle and the inhibitory action of adamantane drugs on the M2 proton channel.
Caption: NMDA receptor signaling pathway and the modulatory effect of memantine.
Caption: The incretin pathway and the mechanism of action of adamantane-containing DPP-4 inhibitors.
References
- 1. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 13. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 16. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of 4-(1-Adamantyl)aniline: A Guide for Laboratory Professionals
For immediate reference, 4-(1-Adamantyl)aniline and materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal protocol is based on the known hazards of its constituent chemical class, anilines.
Hazard Profile and Safety Summary
-
Toxic if swallowed, inhaled, or in contact with skin.[1]
-
A potential cause of serious eye damage and skin sensitization.[1]
-
Suspected of causing genetic defects and cancer.[1]
-
Known to cause damage to organs through prolonged or repeated exposure.[1]
Due to these potential hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1459-48-9 | [4] |
| Molecular Formula | C₁₆H₂₁N | [4] |
| Molecular Weight | 227.34 g/mol | [4] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with amines.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[5]
2. Waste Container Management:
-
Use only containers approved for hazardous waste collection.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, environmental hazard).
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[5][6]
-
Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[3][5]
3. Spill Management:
In the event of a spill:
-
Evacuate personnel from the immediate area.[2]
-
Eliminate all ignition sources.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[6][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through normal waste channels.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(1-Adamantyl)aniline
This guide provides critical safety, handling, and disposal information for 4-(1-Adamantyl)aniline (CAS No. 1459-48-9) tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1][2] It is known to cause skin irritation (H315) and serious eye irritation (H319).[2] As an aniline derivative, it should be handled with caution, as aromatic amines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[3] While specific toxicological data is limited, the structural components suggest that prudent handling procedures for toxic chemicals should be followed.
Key Potential Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Dermal Absorption: Can likely be absorbed through the skin, a common characteristic of aniline derivatives.[3][4]
-
Inhalation: Avoid inhaling dust or vapors; handle in a well-ventilated area.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer data for breakthrough times. | To prevent skin contact and absorption.[2][3] |
| Eye & Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and dust, preventing serious eye irritation.[2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight cuffs. | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood or if dust/aerosols are generated. | To prevent inhalation of harmful dust or vapors.[6] |
| Footwear | Closed-toe shoes, preferably made of leather or chemical-resistant material. | To protect feet from spills.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safety. The following diagrams outline the mandatory procedures for donning and doffing PPE, as well as for handling spills and disposing of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
